Tandutinib

Catalog No.
S548053
CAS No.
387867-13-2
M.F
C31H42N6O4
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tandutinib

CAS Number

387867-13-2

Product Name

Tandutinib

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide

Molecular Formula

C31H42N6O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)

InChI Key

UXXQOJXBIDBUAC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide, CT 53518, CT-53518, CT53518, MLN 518, MLN-518, MLN518, tandutinib

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

The exact mass of the compound Tandutinib is 562.32675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: From Target Inhibition to Cellular Effects

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib acts as an ATP-competitive and reversible inhibitor, binding to the ATP-binding pocket of its target tyrosine kinases to prevent phosphorylation and subsequent activation of downstream signaling cascades [1].

The diagram below illustrates the core signaling pathways disrupted by this compound.

G This compound inhibits key oncogenic signaling pathways cluster_targets Inhibition of Receptor Tyrosine Kinases cluster_pathways Suppression of Downstream Signaling cluster_effects Final Cellular Outcomes This compound This compound RTK1 FLT3 This compound->RTK1 RTK2 c-Kit This compound->RTK2 RTK3 PDGFR This compound->RTK3 Akt Akt / mTOR / p70S6K Pathway RTK1->Akt STAT5 STAT5 Pathway RTK1->STAT5 MAPK MAPK / ERK Pathway RTK1->MAPK RTK2->Akt RTK2->STAT5 RTK2->MAPK RTK3->Akt RTK3->STAT5 RTK3->MAPK Outcome1 Cell Cycle Arrest (Reduced Cyclin D1) Akt->Outcome1 Outcome2 Induction of Apoptosis (↑ Caspase-3, ↑ Bax/Bcl-2 ratio) Akt->Outcome2 Outcome3 Inhibition of Angiogenesis (Reduced VEGF, IL-8, COX-2) Akt->Outcome3 STAT5->Outcome1 STAT5->Outcome2 STAT5->Outcome3 MAPK->Outcome1 MAPK->Outcome2 MAPK->Outcome3

Core Signaling Pathways Inhibited by this compound

Experimental Evidence & Protocols

The mechanisms described are supported by robust experimental data from both cellular and animal models.

In Vitro Assessment

Key methodologies for evaluating this compound's effects in cells are detailed below.

Assay Type Key Protocol Details Measured Outcomes
Kinase Assay / Receptor Autophosphorylation Cell-based ELISA; serum-starved CHO cells expressing target RTKs are pre-treated with this compound, stimulated with ligand (e.g., PDGF-BB), lysed, and captured via antibody [2]. Phosphotyrosine levels indicate direct inhibition of receptor autophosphorylation [3] [2].
Cell Proliferation & Viability Cells treated with this compound (0.004-30 µM) for 3-7 days; viable cells counted by Trypan blue exclusion [2]. IC50 values for growth inhibition; preferential cytotoxicity in FLT3-ITD or c-Kit dependent lines [4] [5] [2].
Apoptosis Assay This compound-treated cells stained with Annexin V-FITC and propidium iodide, analyzed by flow cytometry [2]. Percentage of apoptotic cells; increased Caspase 3/7 activity and Bax/Bcl-2 ratio [5] [2].
Colony Formation Assay Cells treated with this compound (e.g., 25 µM) for 48 hours, then grown in drug-free medium for ~10 days, stained with Crystal Violet [5]. Significant reduction in number and size of colonies, indicating long-term loss of proliferative capacity [5].
In Vivo Evidence

In animal models, intraperitoneal administration or oral gavage of this compound (40-180 mg/kg, twice daily) significantly suppressed the growth of tumor xenografts derived from colon cancer and FLT3-ITD-positive leukemia cell lines [5] [2]. Analyses of harvested tumors showed:

  • Reduced Phosphorylation: Inhibition of target kinases (FLT3, c-Kit) and downstream effectors like Akt and mTOR [5].
  • Anti-angiogenic Effects: Decreased density of CD31-positive blood vessels and reduced expression of pro-angiogenic factors like VEGF [5].
  • Pro-apoptotic Effects: Increased markers of apoptosis within the tumor tissue [5].

Clinical Development and Toxicity

This compound has been evaluated in several early-phase clinical trials, primarily for acute myeloid leukemia (AML) and glioblastoma [4] [3] [6]. Its development appears to have been discontinued for AML following negative later-phase trials [4].

The principal dose-limiting toxicity observed in a phase I study for AML was reversible generalized muscular weakness and fatigue [4] [3]. Some patients receiving this compound in combination with bevacizumab developed facial, neck, and proximal limb weakness, with electrophysiological studies (repetitive nerve stimulation) showing a decremental response, consistent with a toxic effect on the neuromuscular junction [4]. The exact mechanism for this unique toxicity is not fully known but may involve off-target inhibition of muscarinic or nicotinic acetylcholine receptors [4] [3].

References

Chemical Structure and Drug-Like Properties of Tandutinib

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib (also known as MLN518 or CT-53518) is a small molecule inhibitor with the chemical formula C31H42N6O4 and a molecular weight of 562.703 g/mol [1]. Its IUPAC name is 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide [1].

The compound features a quinazoline core, which is a privileged structure in kinase inhibitor design for its ability to fit into the ATP-binding pocket of kinase enzymes [2] [3] [4]. Key structural features and their roles are outlined in the table below.

Structural Feature Description & Role
Quinazoline Core Serves as the ATP-mimetic scaffold; binds to the hinge region of the kinase domain [3] [4].
4-Anilino Substituent The N-phenylpiperazine-1-carboxamide group extends into hydrophobic back pocket, contributing to potency and selectivity [3].
C-6 Methoxy Group A substituent on the quinazoline core that influences electron distribution and molecular packing [2].
C-7 Alkoxy Chain A 3-(piperidin-1-yl)propoxy linker enhances solubility and provides a handle for optimizing pharmacokinetic properties [2] [1].

This compound has a calculated logP of 4.52, indicating good membrane permeability, and a water solubility of 0.0753 mg/mL [1]. Its structure follows typical optimizations for quinazoline-based kinase inhibitors, where substitutions at the C-6 and C-7 positions are leveraged to fine-tune drug-like properties, particularly oral bioavailability [2].

Mechanism of Action and Signaling Pathways

This compound is a potent, ATP-competitive inhibitor of Class III Receptor Tyrosine Kinases (RTKs) [5] [1]. It primarily targets FLT3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) [1].

The primary mechanism involves binding to the intracellular kinase domain of these receptors, inhibiting their autophosphorylation, and consequently shutting down downstream pro-survival and proliferative signaling cascades [5] [6]. A key pathway impacted is the PI3K/Akt/mTOR axis, which is critically involved in cell growth, metabolism, and resistance to apoptosis [5].

The following diagram illustrates the signaling pathway inhibition by this compound.

G Ligands SCF, PDGF, FLT3-L RTKs c-Kit, PDGFR, FLT3 Ligands->RTKs Binding Akt Akt (Phosphorylated) RTKs->Akt Activates This compound This compound (MLN518) This compound->RTKs Inhibits Apoptosis Induction of Apoptosis This compound->Apoptosis COX2_VEGF ↓ COX-2, VEGF (Angiogenesis) This compound->COX2_VEGF mTOR mTOR (Phosphorylated) Akt->mTOR p70S6K p70S6 Kinase mTOR->p70S6K Translation Protein Synthesis & Cell Proliferation p70S6K->Translation

Diagram 1: this compound inhibits Class III RTKs and downstream PI3K/Akt/mTOR signaling, leading to reduced proliferation and increased apoptosis [5] [6].

Quantitative Pharmacological Profile

The following table summarizes the key enzymatic and cellular activities of this compound.

Parameter / Assay Result / Value Experimental Context
Primary Kinase Targets (IC₅₀) FLT3, c-Kit, PDGFR Selective against Class III RTKs; activity against a wide range of other kinases is minimal [5] [1].
In Vitro Anti-Proliferation IC₅₀ ~25-50 µM HCT116, HT-29, SW480 colon cancer cell lines; hexosaminidase assay [5].
In Vivo Efficacy Significant tumor growth suppression HCT116 xenograft model in mice; intraperitoneal administration [5].
Apoptosis Induction Increased caspase-3/7 activity, ↑ Bax/Bcl-2 ratio HCT116 cells; Apo-one Homogeneous Caspase-3/7 Assay kit [5].
Anti-Angiogenic Effect Reduced CD31+ blood vessels, ↓ VEGF expression HCT116 xenograft tumor tissues; immunohistochemistry [5].

Detailed Experimental Protocols

For researchers seeking to replicate or adapt key experiments, here are the methodologies from foundational studies.

In Vitro Cell Proliferation Assay (Hexosaminidase Assay) [5]
  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in 96-well plates and allow them to adhere overnight.
  • Treatment: Treat cells with a dose range of this compound (e.g., 0-50 µM) in culture medium containing 10% FBS.
  • Incubation & Measurement: Incubate for the desired period (e.g., 48-72 hours). Cell proliferation is quantified using the hexosaminidase assay, which measures enzyme activity as a surrogate for cell number.
  • Data Analysis: Absorbance is measured with a spectrophotometer, and the percentage of proliferation is calculated relative to untreated control cells to determine IC₅₀ values.
Colony Formation Assay [5]
  • Low-Density Seeding: Seed a low number of viable cells (e.g., 500 cells per well) in 6-well dishes.
  • Treatment Phase: Treat the cells with this compound (e.g., 25 µM) for 48 hours.
  • Clonal Expansion: Remove the drug-containing medium and replace it with fresh medium. Incubate the cells for an additional 10-14 days to allow for colony formation from single cells.
  • Staining & Quantification: Fix the colonies with formalin and stain with Crystal Violet. The number and size of colonies in treated groups are compared to the untreated control to assess long-term clonogenic survival.
In Vivo Xenograft Efficacy Study [5]
  • Tumor Implantation: Implant human colon cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.
  • Group Randomization & Dosing: Randomize mice into control and treatment groups once tumors are palpable. Administer this compound via intraperitoneal injection.
  • Tumor Monitoring: Measure tumor volumes regularly using calipers.
  • Endpoint Analysis: At the end of the study, harvest tumors. A portion of the tumor tissue can be homogenized for protein analysis via Western blotting to assess inhibition of c-Kit, p-Akt, and p-mTOR. Another portion is formalin-fixed for immunohistochemical staining of markers like CD31 (for microvessel density) and VEGF.

The workflow for these key experiments is summarized below.

G InVitro In Vitro Profiling Proliferation Proliferation Assay (Hexosaminidase) InVitro->Proliferation ColonyForm Colony Formation Assay InVitro->ColonyForm ApoptosisAssay Apoptosis Assay (Caspase 3/7 Activity) InVitro->ApoptosisAssay Mech Mechanistic Studies (Western Blot, RT-PCR) InVitro->Mech InVivo In Vivo Evaluation Xenograft Tumor Xenograft Model InVivo->Xenograft Dosing Compound Administration (Intraperitoneal) Xenograft->Dosing Monitoring Tumor Volume Monitoring Dosing->Monitoring IHC Tissue Analysis (IHC, Western Blot) Monitoring->IHC

Diagram 2: A consolidated workflow for key in vitro and in vivo experiments to evaluate this compound's efficacy [5].

Research Applications and Recent Developments

While initially developed for Acute Myelogenous Leukemia (AML) [1], research has uncovered potential in solid tumors and explored methods to overcome delivery challenges.

  • Oncology Indications: Preclinical studies demonstrate efficacy in colon cancer models via inhibition of the Akt/mTOR pathway [5] [6]. Its targets (PDGFR, c-Kit) are also relevant in glioblastoma (GBM) [7] [8].
  • Overcoming Drug Delivery Barriers: A significant challenge for CNS malignancies like GBM is the Blood-Brain Barrier (BBB). Recent work has focused on formulating this compound into esterase-responsive prodrug nanoparticles (e.g., proTan). These AMD3100-modified PLGA nanoparticles showed optimized size and significantly improved intracranial drug delivery and treatment efficacy in a GBM mouse model [8].

Conclusion

This compound represents a classic example of a rationally designed quinazoline-based kinase inhibitor. Its well-defined structure-activity relationship, clear mechanism of action against the PI3K/Akt/mTOR pathway, and robust experimental validation make it a valuable tool compound and a testament to targeted cancer therapy development. Ongoing research into new formulations, such as nanoparticle-based delivery systems, continues to explore its full therapeutic potential, particularly for hard-to-treat cancers.

References

Tandutinib preclinical studies glioblastoma xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib in Glioma Xenograft Models: Key Findings

The table below summarizes the design and results from a key preclinical study that investigated this compound in a rat glioma xenograft model [1].

Aspect Details
Study Model C6 rat glioma cells implanted in mice [1]
Treatment MLN0518 (this compound); 10-day treatment period [1]

| Key Efficacy Findings | • Tumor Growth: Significantly increased tumor doubling time in treated group [1]. • Tumor Vasculature: Significant reduction in perfused vessel area and alpha-SMA positive vessels (indicating vessel maturation) [1]. • Tumor Hypoxia: Significant increase in hypoxic area within treated tumors [1]. | | Imaging & Biomarkers | • DCE-MRI: Showed anti-vascular effects after 3 days of treatment [1]. • No Significant Change: Found in vessel calibre, fractional blood volume, or intrinsic susceptibility (R2*) with treatment [1]. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments from the identified study.

1. In Vivo Xenograft Study [1]

  • Animal Model: Immune-compromised mice.
  • Tumor Implantation: Subcutaneous inoculation with C6 rat glioma cells.
  • Treatment Protocol: Mice were treated with this compound for 10 days.
  • Assessment Methods:
    • Tumor Growth: Tumor volume was measured to calculate doubling time.
    • Multi-Parametric MRI: Used for non-invasive assessment of vascular function and hypoxia.
    • Histopathology: Post-sacrifice, tumors were analyzed for vessel density (CD31 staining), pericyte coverage (alpha-SMA staining), and hypoxic area (hypoxia marker staining).

2. Mechanism of Action & Signaling Pathways While the primary xenograft study focused on vascular effects, other preclinical research in different cancer types sheds light on this compound's core mechanism of action, which is relevant to its investigation in glioblastoma [2] [3] [4].

  • Target Inhibition: this compound is a small-molecule inhibitor of Type III receptor tyrosine kinases, primarily targeting PDGFR-β, FLT3, and c-Kit [4] [5] [1].
  • Downstream Signaling: Inhibition of these receptors leads to suppressed activation of key downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and angiogenesis [3].

The following diagram illustrates this core signaling mechanism:

G This compound This compound RTKs Receptor Tyrosine Kinases (PDGFR-β, FLT3, c-Kit) This compound->RTKs Inhibits PI3K PI3K RTKs->PI3K Activates MAPK MAPK/ERK Pathway RTKs->MAPK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cellular_Processes Cellular Processes (Proliferation, Survival, Angiogenesis) mTOR->Cellular_Processes Promotes MAPK->Cellular_Processes Promotes

This compound inhibits key receptor tyrosine kinases, blocking downstream pro-tumor signaling.

Interpretation and Clinical Translation

The preclinical data suggests this compound had a rational biological basis for testing in glioblastoma:

  • Vascular Targeting: The anti-angiogenic effect, evidenced by reduced perfused vessels and disrupted pericyte coverage, was a primary action of this compound in the C6 glioma model [1]. This provided the rationale for its subsequent clinical investigation.
  • Clinical Trial Outcomes: Despite promising preclinical data and demonstrated ability to cross the blood-brain barrier [4], this compound failed to demonstrate efficacy in clinical trials for recurrent glioblastoma both as a monotherapy and in combination with bevacizumab [4] [5]. The drug's development for glioblastoma has been discontinued [2].

References

Tandutinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & ADME Profile of Tandutinib

The table below summarizes the key quantitative ADME data and properties of this compound identified from the search results.

Parameter Findings/Value Context (Model/Subjects)
Administration & Absorption Oral administration; slow absorption & elimination [1]. Human patients (AML/MDS)
Fasting state required (no food 2 hrs before/after dose) to ensure bioavailability [1]. Human patients (AML/MDS)
Dosing Maximum Tolerated Dose (MTD): 525 mg twice daily [1]. Human patients (Phase 1 trial)
Dose-Limiting Toxicity (DLT): Generalized muscular weakness & fatigue (reversible) at 525 mg & 700 mg twice daily [1]. Human patients (Phase 1 trial)
Metabolism Primary Pathways: O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction [2]. In vitro (rat liver microsomes) & in vivo (rat)
Bioactivation: Piperazine & piperidine rings metabolized to reactive iminium intermediates [2]. In vitro (rat liver microsomes with KCN)
Conjugation: Glucuronide and sulfate conjugation observed [2]. In vitro (rat hepatocytes) & in vivo (rat)
Excretion Predicted via biliary excretion based on preclinical data [1]. Rats, dogs, monkeys
Key Metabolites 5 in vitro phase I, 1 in vitro phase II, 5 reactive intermediates, 6 in vivo phase I, 1 in vivo phase II metabolites characterized [2]. Various models

Detailed Experimental Protocols for ADME Studies

For researchers aiming to replicate or build upon existing this compound ADME studies, here are the detailed methodologies cited in the literature.

Protocol: In Vitro Metabolic Stability Screening in Liver Microsomes

This method is used to determine the rate of parent drug disappearance and identify phase I metabolites [3] [2].

  • Incubation System: Drug substrate (e.g., ~3 μM this compound) incubated at 37°C with 100 mM phosphate buffer (pH 7.4) [3].
  • Cofactor: 1.0 mM Nicotinamide adenine dinucleotide phosphate (NADPH) to initiate the reaction [3].
  • Enzyme Source: Approximately 1.0 mg/mL of rat or human liver microsomal protein [3].
  • Time Points: Aliquots are typically taken at 0, 2, 5, 10, 20, 30, and 60 minutes. The reaction is stopped by adding methanol or acetonitrile [3].
  • Analysis: Samples are analyzed using Liquid Chromatography-Ion Trap Mass Spectrometry (LC-MS/MS) to quantify the parent drug and characterize metabolites [2].
Protocol: Investigation of Reactive Metabolites

This protocol assesses the potential for metabolic bioactivation [2].

  • Incubation System: Similar to the metabolic stability protocol, using rat liver microsomes (RLMs).
  • Trapping Agents: The incubation is performed in the presence of:
    • Glutathione (GSH): To trap soft electrophiles.
    • Potassium Cyanide (KCN): To trap hard electrophiles (e.g., reactive iminium ions).
  • Analysis: LC-MS/MS is used to detect and characterize the resulting adducts (e.g., cyano adducts).
Protocol: In Vivo Metabolism and Disposition Study

This method provides a comprehensive view of metabolism and excretion in a live animal model [2].

  • Dosing: this compound is administered to Sprague Dawley rats via oral gavage (e.g., 37 mg kg⁻¹).
  • Sample Collection: Blood (for plasma), urine, and feces are collected at predetermined time intervals over a defined period (e.g., up to 96 hours).
  • Sample Analysis: LC-MS/MS is used to profile and identify metabolites in plasma, urine, and feces. The use of a radiolabeled ([¹⁴C]) version of the drug, while not used in the cited this compound study, is a common practice in such balance studies to quantitatively track all drug-related material [3] [4].

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways and bioactivation process of this compound, as characterized in the identified studies.

tandutinib_metabolism This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism O-dealkylation O-dealkylation Phase I Metabolism->O-dealkylation α-Hydroxylation α-Hydroxylation Phase I Metabolism->α-Hydroxylation Reduction Reduction Phase I Metabolism->Reduction α-Carbonyl α-Carbonyl Phase I Metabolism->α-Carbonyl Reactive Iminium Intermediates Reactive Iminium Intermediates Cyano Adducts (with KCN) Cyano Adducts (with KCN) Reactive Iminium Intermediates->Cyano Adducts (with KCN) Trapped as Phase II Conjugation Phase II Conjugation Glucuronide Conjugates Glucuronide Conjugates Phase II Conjugation->Glucuronide Conjugates Sulfate Conjugates Sulfate Conjugates Phase II Conjugation->Sulfate Conjugates Excretion Excretion O-dealkylation->Phase II Conjugation α-Hydroxylation->Reactive Iminium Intermediates Bioactivation α-Hydroxylation->Phase II Conjugation Reduction->Phase II Conjugation α-Carbonyl->Phase II Conjugation Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion Potential Toxicity Potential Toxicity Cyano Adducts (with KCN)->Potential Toxicity

> Summary of this compound's metabolic fate, showing Phase I/II pathways and bioactivation to reactive intermediates.

Key Insights for Drug Development Professionals

  • Clinical Pharmacokinetics: The slow elimination of this compound necessitates over one week of dosing to achieve steady-state plasma concentrations [1]. This has direct implications for clinical trial design and understanding the onset of full pharmacological effect.
  • Toxicity Consideration: The formation of reactive iminium intermediates from its piperazine and piperidine rings is a critical finding [2]. This bioactivation could be linked to the mechanism behind the observed clinical dose-limiting toxicities (muscular weakness) and warrants investigation into structural modifications to mitigate this risk.
  • Translational Gaps: The most comprehensive metabolic data comes from in vitro and rodent models [2]. A definitive human mass-balance study using a radiolabeled tracer is not present in the searched literature and would be required to fully quantify the excretion routes and metabolic profile in humans.

References

Tandutinib platelet-derived growth factor receptor beta PDGFR-β signaling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: From Receptor to Functional Effect

Tandutinib exerts its effects by directly inhibiting the activation of receptor tyrosine kinases like PDGFR-β. The following diagram illustrates the core signaling pathway and how this compound disrupts it.

G Ligand PDGF Ligand (e.g., PDGF-BB) Receptor PDGFR-β Dimer Ligand->Receptor Binds PI3K_Akt PI3K / Akt Signaling Receptor->PI3K_Akt Activates This compound This compound This compound->Receptor Inhibits Activation mTOR mTOR / p70S6K Signaling PI3K_Akt->mTOR Activates BiologicalEffects Altered Gene Expression (↓VEGF, ↓COX-2, ↓IL-8) mTOR->BiologicalEffects Drives CellFate Inhibited Proliferation Induced Apoptosis Inhibited Angiogenesis BiologicalEffects->CellFate Leads to

This compound inhibits PDGFR-β activation, blocking downstream PI3K/Akt/mTOR signaling [1].

This inhibition of the PDGFR-β / PI3K/Akt/mTOR pathway leads to several critical anti-cancer effects, supported by experimental data summarized below.

Experimental Model Key Measured Outcome Quantitative Result / Observation
In Vitro (Colon Cancer Cells) Inhibition of Cell Proliferation Significant reduction in proliferation of HCT116, HT-29, and SW480 cell lines [1].
Inhibition of Colony Formation Reduced colony formation ability in cancer cell lines after treatment [1].
Induction of Apoptosis Increased caspase-3/7 activity and elevated Bax/Bcl-2 ratio [1].
Downregulation of Cancer-Promoting Genes Reduced expression of VEGF, COX-2, and Interleukin-8 (IL-8) [1].
In Vivo (Colon Cancer Xenografts) Tumor Growth Suppression Significant suppression of tumor growth in mouse models [1].
Inhibition of Angiogenesis Reduction of CD31-positive blood vessels within tumors [1].
Pathway Inhibition in Tumor Tissue Confirmed inhibition of Akt, mTOR, and p70S6K phosphorylation in xenograft tissues [1].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from key studies.

  • Proliferation Assay (Hexosaminidase Assay): Cells are seeded in 96-well plates and treated with this compound (e.g., 0-50 µM) for the desired period. The hexosaminidase substrate is added, and after incubation, the reaction is stopped with glycine buffer. The absorbance is measured to quantify viable cells [1].
  • Apoptosis Assay (Caspase 3/7 Activity): Cells are treated with this compound in a 96-well plate. The Apo-ONE Homogeneous Caspase-3/7 Reagent is added directly to the wells, followed by incubation. Fluorescence is measured to quantify caspase activity, a key marker of apoptosis [1].
  • Colony Formation Assay: A low density of cells (e.g., 500 cells/well) is seeded in 6-well dishes. After this compound treatment (e.g., 25 µM for 48 hours), the drug-containing medium is replaced with fresh medium, and cells are allowed to grow for an additional 7-10 days. The resulting colonies are fixed, stained with Crystal Violet, and counted [1].
  • Analysis of Signaling Pathway Inhibition: Treated cells or homogenized tumor tissues are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phospho-proteins (e.g., phospho-Akt, phospho-mTOR, phospho-p70S6K) and their total protein counterparts to confirm pathway inhibition [1].

Clinical and Preclinical Context

  • Clinical Trial Findings: A phase I study in patients with relapsed/refractory AML or high-risk MDS showed that this compound could reduce blast counts in some patients with FLT3-ITD mutations. The dose-limiting toxicity was reversible muscle weakness. Other noted toxicities included nausea, vomiting, and less frequently, diarrhea [2].
  • Safety Consideration - Neuromuscular Toxicity: Clinical trials for glioblastoma multiforme reported that this compound can cause muscle weakness, presenting as facial, neck, and proximal limb weakness. Electrophysiological studies (repetitive nerve stimulation and single-fiber EMG) confirmed a defect in neuromuscular transmission, suggesting that this compound may have off-target effects at the neuromuscular junction [2].

References

Tandutinib investigational drug acute myeloid leukemia AML

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

Tandutinib acts as a potent antagonist of specific tyrosine kinases involved in cell proliferation and survival.

  • Direct Target Inhibition: this compound is a quinazoline-based inhibitor designed to selectively inhibit the auto-phosphorylation and activation of FLT3, PDGFR, and c-KIT [1] [2] [3].
  • Downstream Signaling Effects: Constitutive activation of mutant FLT3 (e.g., FLT3-ITD) drives leukemogenesis through key survival pathways, primarily STAT5, MAPK, and PI3K/Akt [4]. By inhibiting FLT3, this compound suppresses these downstream signals, leading to reduced cellular proliferation and induction of apoptosis (programmed cell death) in leukemic blasts [3] [5].

The following diagram illustrates the signaling pathway affected by this compound:

G FLT3_Ligand FLT3 Ligand (FL) FLT3_WT Wild-Type (WT) FLT3 FLT3_Ligand->FLT3_WT Activates Downstream Downstream Pathways (STAT5, MAPK, PI3K/Akt/mTOR) FLT3_WT->Downstream Activates FLT3_ITD Mutant FLT3 (ITD/TKD) FLT3_ITD->Downstream Constitutively Activates CellEffects Cellular Effects (Proliferation, Survival) Downstream->CellEffects This compound This compound This compound->FLT3_WT Inhibits This compound->FLT3_ITD Inhibits

This compound inhibits both mutant and wild-type FLT3, blocking downstream survival signals.

Key Clinical and Preclinical Data

Phase I Clinical Trial in AML/MDS

A pivotal phase I dose-escalation study of this compound as a single agent involved 40 patients with relapsed/refractory AML or high-risk MDS [2] [6].

Dosage and Dose-Limiting Toxicity (DLT):

  • Dose Range: 50 mg to 700 mg, administered orally twice daily [2].
  • Maximum Tolerated Dose (MTD): 525 mg twice daily [2] [6].
  • Primary DLT: Reversible generalized muscular weakness and fatigue [2] [6].

Pharmacokinetics:

  • The drug was characterized by slow elimination, requiring over one week of dosing to achieve steady-state plasma concentrations [2].

Antileukemic Activity:

  • Of the eight enrolled patients with FLT3-ITD mutations, five were evaluable for efficacy [2] [6].
  • Two of the five patients (treated at 525 mg and 700 mg twice daily) showed evidence of antileukemic activity, with decreases in both peripheral blood and bone marrow blast counts [2] [6].
  • Western blot analysis confirmed that this compound inhibited phosphorylation of FLT3 in circulating leukemic blasts, demonstrating target engagement [2].
Combination Therapy Study

A phase 1/2 study investigated this compound in combination with standard "7+3" induction chemotherapy (cytarabine + daunorubicin) in patients with newly diagnosed AML [7].

Parameter Details & Findings
Dosing Schedule Initial continuous dosing caused GI intolerance. An amended schedule (days 1–14 per cycle) was better tolerated [7].
Common Adverse Events (AEs) Diarrhea, nausea, and vomiting. One case of reversible, non-dose limiting muscular weakness was reported [7].
Efficacy (Cohorts 1 & 2) 11 out of 15 patients (73%) achieved a Complete Remission (CR) [7].
Conclusion This compound at 200 mg and 500 mg twice daily on a intermittent schedule was tolerable in combination with chemotherapy [7].
Preclinical Evidence in Solid Tumors

Research extended beyond hematological malignancies. A study in colon cancer models revealed that this compound inhibits the Akt/mTOR/p70S6K signaling pathway, leading to:

  • Inhibition of cancer cell proliferation and colony formation [3].
  • Induction of apoptosis (evidenced by increased caspase-3 activity and altered Bax/Bcl-2 ratio) [3].
  • Downregulation of cancer-promoting genes (COX-2, VEGF, IL-8) and suppression of tumor growth and angiogenesis in xenograft models [3].

Reasons for Discontinued Development

Despite promising early results, this compound's clinical development in AML did not progress to later phases. It is categorized as a first-generation FLT3 inhibitor and its development was ultimately discontinued [8] [9]. This is a common fate for early drug candidates, as more potent and selective inhibitors (like midostaurin and gilteritinib) were developed and successfully reached the clinic [10] [9].

References

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Tandutinib in Human Liver Microsomes for Metabolic Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tandutinib and Analytical Requirements

This compound (MLN518 or CT 53518) is an orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases with significant clinical importance for the treatment of acute myeloid leukemia (AML). As a multi-targeted therapeutic agent, this compound selectively inhibits the autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit receptor tyrosine kinases, thereby disrupting critical signaling pathways that drive malignant cell proliferation and survival in hematological malignancies. [1] [2] [3] The compound has received fast-track status from the United States Food and Drug Administration (FDA) for AML treatment and has demonstrated promising anti-leukemic activity particularly when co-administered with conventional chemotherapeutic agents such as daunorubicin and cytarabine. [1]

The preclinical assessment of this compound's metabolic characteristics represents a critical component in understanding its pharmacokinetic behavior and potential in vivo performance. This document provides detailed application notes and protocols for the reliable quantification of this compound in human liver microsomes (HLMs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The established methodology enables robust evaluation of metabolic stability parameters, including intrinsic clearance (CLint) and in vitro half-life (t1/2), which serve as key indicators for predicting hepatic extraction ratio and oral bioavailability. [1] [4] According to literature assessments, the protocol outlined herein represents the first fully validated LC-MS/MS method specifically developed for this compound quantification in HLMs matrix, addressing a significant gap in the analytical toolbox for preclinical development of this promising therapeutic agent. [1] [4] [5]

Analytical Method Specifications

Instrumentation and Materials
  • This compound (purity ≥99.48%) and entrectinib (purity ≥99.32%) as internal standard (IS) should be procured from certified reference material suppliers such as MedChem Express Company. [1]
  • Pooled human liver microsomes (HLMs, M0567, Male human liver) with protein content labeled as 20 mg/mL (250 mM sucrose) from Sigma-Aldrich. [1]
  • HPLC-grade solvents including acetonitrile, methanol, ammonium formate, and formic acid. Purified water should be prepared using a Milli-Q plus purification system or equivalent. [1]
  • LC-MS/MS system consisting of an Agilent 1200 series liquid chromatograph coupled to an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization (ESI) source. [1]
  • Chromatographic column: Agilent ZORBAX SB-C8 (50 mm × 2.1 mm, 3.5 μm particle size). [1]
  • Data acquisition and processing software: Agilent Mass Hunter. [1]
LC-MS/MS Analytical Parameters

Table 1: Optimized LC-MS/MS parameters for this compound quantification

Parameter Specification Description/Notes
Chromatographic Conditions
Mobile Phase 40% ACN : 60% 10 mM ammonium formate in H₂O pH adjusted to 3.5 with formic acid [1]
Flow Rate 0.4 mL/min Isocratic elution [1]
Injection Volume 2 μL [1]
Column Temperature Ambient [1]
Run Time 2.0 minutes [1]
Mass Spectrometric Conditions
Ionization Source Electrospray ionization (ESI) Positive mode [1]
Capillary Voltage 4000 V [1]
Source Temperature 350°C [1]
Nitrogen Gas Flow 11 L/min Desolvation gas [1]
Nebulizer Pressure 55 psi [1]
MRM Transitions
This compound 563 → 126 Fragmentor voltage: 140 V; Collision energy: 20 eV [1]
Entrectinib (IS) 561 → 302 Fragmentor voltage: 135 V; Collision energy: 15 eV [1]
Entrectinib (IS) 561 → 284 Qualifier transition [1]

The methodology employs isocratic elution with a reversed-phase C8 stationary phase, providing excellent resolution of this compound and the internal standard (entrectinib) with a total run time of only 2.0 minutes per sample, making it suitable for high-throughput applications. The multiple reaction monitoring (MRM) mode enhances analytical specificity by monitoring predefined fragmentations of precursor to product ions, effectively eliminating potential interference from the biological matrix. [1]

Sample Preparation Protocol

Solutions Preparation
  • Stock solutions (1 mg/mL): Accurately weigh this compound and entrectinib (IS) and dissolve in dimethyl sulfoxide (DMSO). Store at -20°C when not in use. [1]
  • Working solutions: Prepare serial dilutions in acetonitrile-water (50:50, v/v) to create calibration standards and quality control samples. [1]
  • Microsomal incubation buffer: 100 mM phosphate buffer (pH 7.4) containing necessary cofactors. [1]
  • Precipitation solvent: Ice-cold acetonitrile containing internal standard (50 ng/mL entrectinib). [1]
Protein Precipitation Procedure
  • Transfer 50 μL of microsomal incubation sample to a clean microcentrifuge tube. [1]
  • Add 100 μL of ice-cold acetonitrile containing internal standard (50 ng/mL entrectinib). [1]
  • Vortex vigorously for 1 minute to ensure complete protein precipitation. [1]
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. [1]
  • Transfer 80 μL of clear supernatant to autosampler vials with limited volume inserts. [1]
  • Inject 2 μL into the LC-MS/MS system for analysis. [1]

Table 2: Calibration standards and quality control samples preparation

Sample Type Concentration Range Preparation Method Acceptance Criteria
Calibration Standards 5-500 ng/mL Serial dilution of stock in HLMs matrix R² ≥ 0.9999 [1]
LLOQ 5 ng/mL Lowest standard Accuracy ±20%, Precision ≤20% [1]
Quality Control (QC) Low: 15 ng/mL Prepared independently from standards Accuracy ±15%, Precision ≤15% [1]
Quality Control (QC) Medium: 250 ng/mL Prepared independently from standards Accuracy ±15%, Precision ≤15% [1]
Quality Control (QC) High: 400 ng/mL Prepared independently from standards Accuracy ±15%, Precision ≤15% [1]

The protein precipitation approach described provides a rapid and efficient sample clean-up with consistent recovery rates. The use of stable isotope-labeled or structural analog internal standard (entrectinib) corrects for potential variability in sample preparation and ionization efficiency, ensuring reliable quantification across the validated concentration range. [1]

Method Validation Summary

The LC-MS/MS method for this compound quantification has been comprehensively validated according to accepted guidelines for bioanalytical methods. The validation parameters demonstrate that the method is fit-for-purpose in supporting metabolic stability assessments.

Table 3: Method validation parameters for this compound quantification in HLMs

Validation Parameter Result Acceptance Criteria
Linearity Range 5-500 ng/mL [1]
Correlation Coefficient (r²) ≥0.9999 ≥0.99 [1]
Limit of Quantification (LLOQ) 3.8 ng/mL Signal-to-noise ratio ≥10 [1]
Intraday Precision (RSD%) ≤10.5% ≤15% [1]
Intraday Accuracy (%) 94.5-105.5% 85-115% [1]
Interday Precision (RSD%) ≤10.5% ≤15% [1]
Interday Accuracy (%) 94.5-105.5% 85-115% [1]
Recovery High and consistent Not specified in search results
Matrix Effect Minimal Not specified in search results
Carryover Negligible ≤20% of LLOQ [1]

The validation results confirm that the method exhibits excellent sensitivity with a limit of quantification of 3.8 ng/mL, more than adequate for monitoring this compound depletion in metabolic stability studies. The precision and accuracy values, both intraday and interday, were well within acceptable limits, demonstrating the method's reliability for reproducible quantification. The linearity across the 5-500 ng/mL range with a correlation coefficient (r²) ≥0.9999 ensures accurate quantification over the anticipated concentration range in microsomal incubations. [1]

Metabolic Stability Assessment

Experimental Workflow

The following diagram illustrates the complete workflow for assessing this compound metabolic stability, from in silico prediction to experimental verification:

G Start Start Metabolic Stability Assessment InSilico In Silico Prediction StarDrop WhichP450 Module Start->InSilico MethodDev LC-MS/MS Method Development InSilico->MethodDev MicrosomalIncubation Microsomal Incubation (0.5 mg/mL HLMs, NADPH) MethodDev->MicrosomalIncubation SampleCollection Sample Collection Time points: 0, 5, 15, 30, 45, 60 min MicrosomalIncubation->SampleCollection SamplePrep Sample Preparation Protein Precipitation SampleCollection->SamplePrep LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis DataProcessing Data Processing Calculate % Parent Remaining LCMSAnalysis->DataProcessing Parameters Calculate Metabolic Parameters CLint and t1/2 DataProcessing->Parameters Bioavailability Bioavailability Prediction Parameters->Bioavailability End Interpretation and Reporting Bioavailability->End

Metabolic Incubation Protocol
  • Incubation mixture preparation:

    • Pooled HLMs (0.5 mg/mL final protein concentration)
    • This compound (1 μM final concentration in incubation)
    • 100 mM phosphate buffer (pH 7.4)
    • Pre-incubate for 5 minutes at 37°C
  • Reaction initiation:

    • Start reaction by adding NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 5 mM MgCl₂)
    • Use final incubation volume of 200 μL
  • Time course sampling:

    • Remove 50 μL aliquots at predetermined time points (0, 5, 15, 30, 45, 60 minutes)
    • Immediately mix with 100 μL ice-cold acetonitrile containing IS to terminate reaction
    • Store on ice until processing
  • Control incubations:

    • Include negative controls without NADPH to assess non-enzymatic degradation
    • Include positive controls with known compounds for method validation [1]
Data Analysis and Calculations
  • Percent remaining calculation: Plot ln(% parent remaining) versus time, where % remaining = (peak area ratio at time t / peak area ratio at time 0) × 100

  • In vitro half-life (t₁/₂): Calculated from the slope (k) of the linear regression: t₁/₂ = 0.693 / k

  • Intrinsic clearance (CLint): CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein amount) [1]

Metabolic Stability Results

Application of the established LC-MS/MS method to assess this compound metabolic stability yielded the following key parameters:

  • Intrinsic clearance (CLint): 22.03 μL/min/mg
  • In vitro half-life (t₁/₂): 29.0 minutes
  • Extraction ratio: Moderate [1]

These results indicate that this compound exhibits moderate hepatic extraction, suggesting a potentially favorable oral bioavailability profile compared to other tyrosine kinase inhibitors that typically undergo rapid hepatic metabolism. The moderate extraction ratio further implies that this compound administered to patients would not be subject to rapid excretion or dose accumulation within the body, supporting its continued development as an oral therapeutic agent. [1]

Application Notes and Troubleshooting

Critical Method Parameters
  • Ionization optimization: The ESI positive mode provides superior sensitivity for this compound detection compared to negative mode due to the basic nature of the compound. Capillary voltage should be maintained at 4000 V to prevent in-source fragmentation while maintaining adequate sensitivity. [1]
  • Chromatographic separation: The C8 stationary phase provides optimal retention and peak shape for this compound. Alternative columns including C18 or phenyl stationary phases may require mobile phase re-optimization. A minimum of 0.5 minutes should be allowed before switching the MRM detection to the internal standard channel to avoid potential cross-talk. [1]
  • Sample stability: Processed samples should be analyzed within 24 hours when stored at 4°C. For long-term storage, maintain at -70°C and avoid multiple freeze-thaw cycles to prevent analyte degradation. [1]
Troubleshooting Guide

Table 4: Troubleshooting guide for common issues

Problem Potential Cause Solution
Low sensitivity ESI source contamination Clean ion source and sample introduction components
Suboptimal MRM transitions Re-optimize collision energy and fragmentor voltage
Poor chromatography Column degradation Replace chromatographic column
Mobile phase pH drift Freshly prepare mobile phase additives
High background Matrix effects Ensure complete protein precipitation
Contaminated solvents Use fresh HPLC-grade solvents
Inconsistent results Variable incubation conditions Standardize incubation temperature and timing
Microsomal activity variability Use fresh aliquots of HLMs, avoid repeated freeze-thaw
Method Adaptation and Extensions

The current methodology can be adapted for the quantification of this compound in other biological matrices such as plasma, tissue homogenates, or urine with appropriate validation. For plasma samples, additional clean-up steps beyond protein precipitation may be necessary to address increased matrix complexity. The method can also be extended to metabolite identification studies by incorporating full-scan data-dependent acquisition techniques, facilitating a comprehensive understanding of this compound's metabolic fate. [6] [7]

Conclusion

The established LC-MS/MS method provides a robust, sensitive, and efficient approach for the quantification of this compound in human liver microsomes, enabling reliable assessment of its metabolic stability. The method validation confirms excellent linearity, precision, and accuracy across the concentration range of 5-500 ng/mL, with a rapid analysis time of 2.0 minutes per sample that supports high-throughput applications. Application of this methodology has demonstrated that this compound exhibits moderate metabolic stability with an intrinsic clearance of 22.03 μL/min/mg and an in vitro half-life of 29.0 minutes, suggesting a favorable pharmacokinetic profile for further development. This comprehensive protocol provides researchers with a detailed framework for implementing this compound quantification in metabolic studies, contributing to the continued advancement of this promising therapeutic agent through the drug development pipeline.

References

Tandutinib combination therapy bevacizumab glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Phase II Trial

Table 1: Efficacy Outcomes (N=41 patients) [1]

Outcome Measure Result
Primary Endpoint: PFS at 6 Months (PFS6) 23%
Median Progression-Free Survival (PFS) 4.1 months
Median Overall Survival (OS) 11 months
Best Radiographic Response (in 37 evaluable patients)
- Partial Response 24% (9 patients)

Table 2: Common Grade ≥3 Treatment-Related Toxicities (N=41 patients) [1]

Toxicity Incidence
Hypertension 17.1%
Muscle Weakness 17.1%
Lymphopenia 14.6%
Hypophosphatemia 9.8%

Application Notes

Scientific Rationale and Mechanism of Action

The combination of tandutinib and bevacizumab was developed to achieve dual inhibition of tumor vasculature, a critical component for glioblastoma growth and survival [2].

  • Bevacizumab is a humanized monoclonal antibody that binds to Vascular Endothelial Growth Factor (VEGF), inhibiting its interaction with receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This blocks VEGF-driven angiogenesis, endothelial cell proliferation, and survival [1].
  • This compound is an orally active small-molecule inhibitor targeting Type III receptor tyrosine kinases, primarily platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3 [1]. Its inclusion in this regimen was primarily for its PDGFR activity. PDGFR inhibition affects tumor pericytes—support cells surrounding endothelial cells that are vital for vessel stability and function. Combined VEGFR and PDGFR inhibition demonstrates enhanced anti-tumor activity by targeting both the endothelial cell and pericyte components of the tumor vasculature [1] [2].

The signaling pathways targeted by this combination are illustrated below:

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF Neutralizes Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds This compound This compound This compound->PDGFR Inhibits PericyteSupport PericyteSupport PDGFR->PericyteSupport Maintains

Key Conclusions from Clinical Data

The Phase II trial (NCT00667394) concluded that the combination of this compound and bevacizumab, while demonstrating anti-tumor activity, was not superior to historical data for bevacizumab monotherapy and was associated with greater toxicity [1]. The efficacy, as measured by PFS6 (23%) and median PFS (4.1 months), was comparable to bevacizumab alone, but the addition of this compound introduced significant adverse effects, notably muscle weakness related to neuromuscular junction pathology [1]. This suggests that while the biological rationale for dual inhibition is sound, this specific combination does not offer a therapeutic advantage over bevacizumab monotherapy for recurrent glioblastoma.

Experimental Protocol

This protocol outlines the dosing schedule, patient monitoring, and efficacy assessment methods used in the referenced Phase II trial [1] [2].

Patient Population and Eligibility
  • Diagnosis: Histologically confirmed recurrent glioblastoma (GBM) or gliosarcoma. Patients with anaplastic gliomas were also enrolled in the parent trial but are not the focus of these notes [2].
  • Key Inclusion Criteria:
    • Prior therapy with radiotherapy and temozolomide.
    • Radiographic evidence of progression.
    • Karnofsky Performance Status (KPS) ≥ 60.
    • Adequate bone marrow, liver, and renal function.
  • Key Exclusion Criteria:
    • Prior bevacizumab therapy.
    • Significant cardiac illness or prolonged QTc interval.
    • Evidence of intracranial hemorrhage on pre-treatment CT scan [1] [2].
Dosing and Treatment Schedule
  • Cycle 1 (Lead-in Phase):
    • Days 1-14: this compound monotherapy at 500 mg orally, twice daily.
  • Cycle 1 (Combination Phase) and Subsequent Cycles:
    • Day 15 onward: Continue this compound (500 mg PO BID) and add Bevacizumab at 10 mg/kg via IV infusion every 2 weeks.
  • Cycle Duration: Each treatment cycle is defined as 4 weeks.
  • Treatment Continuation: Continue until disease progression, unacceptable toxicity, or for a maximum of 1 year (or longer in some cases, per protocol) [1] [2].

The treatment workflow, including key assessments, is detailed below:

G cluster_assessments Key Assessments Baseline Baseline TandutinibMonotherapy TandutinibMonotherapy Baseline->TandutinibMonotherapy MRI-perfusion & FDG-PET CombinationTherapy CombinationTherapy TandutinibMonotherapy->CombinationTherapy Day 15 A1 MRI-perfusion scan (Days 12-14) TandutinibMonotherapy->A1 OngoingCycles OngoingCycles CombinationTherapy->OngoingCycles Repeat every 4 weeks A2 Toxicity & Lab Monitoring (Every 2 weeks) OngoingCycles->A2 A3 Radiographic Response (RANO) & Physical Exam (Every 4 weeks) OngoingCycles->A3

Key Methodologies for Efficacy and Safety Monitoring
  • Radiographic Response Assessment:

    • Imaging: MRI scans with perfusion weighting.
    • Criteria: Use Response Assessment in Neuro-Oncology (RANO) criteria [1].
    • Frequency: Baseline MRI within 14 days prior to enrollment. A second MRI-perfusion scan is performed between Days 12-14 of this compound monotherapy. Subsequent MRI scans are performed after every 4 weeks of combination therapy [1] [2].
  • Pharmacodynamic and Biomarker Assessment (Protocol-Specific):

    • Perfusion MRI: Used to evaluate changes in tumor vascular parameters (e.g., relative cerebral blood volume) as a potential biomarker of anti-angiogenic activity [1].
    • Peripheral Blood Mononuclear Cells (PBMCs): Collected with each MRI scan to assess levels of phosphorylated GSK-3, a downstream marker of PI3K/Akt pathway activity [1].
  • Toxicity Monitoring and Management:

    • General Monitoring: Physical and neurological examinations, blood counts, and metabolic panels are performed at protocol-specified intervals (e.g., blood counts every 2 weeks) [1].
    • Muscle Weakness: A notable and specific toxicity of this compound. For patients presenting with grade ≥3 myasthenic-like muscle weakness, electromyography (EMG) is recommended to confirm neuromuscular junction pathology. Dose delays or discontinuation may be required [1].
    • Other Toxicities: Vigilant monitoring and management of hypertension, lymphopenia, and hypophosphatemia are essential.

Research Considerations and Future Directions

While this specific combination did not prove superior to bevacizumab alone, the investigation provides valuable insights for future research:

  • Toxicity Profile: The distinct neuromuscular toxicity of this compound highlights the importance of specialized monitoring in future trials involving this agent or similar compounds [1].
  • Biomarker Development: The integration of advanced imaging and correlative blood biomarkers, as done in this trial, is crucial for understanding drug effects and identifying patient subgroups that may benefit [1].
  • Alternative Combinations: The rationale for targeting multiple pathways in the tumor microenvironment remains valid. Future studies could explore bevacizumab in combination with other targeted agents, such as immune checkpoint inhibitors, to potentially overcome resistance mechanisms [3].

References

Tandutinib clinical trial protocol phase I II dosing

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib Clinical Trial Application Notes

This compound is an orally bioavailable small-molecule inhibitor targeting type III receptor tyrosine kinases, including platelet-derived growth factor receptor-β (PDGFR-β), Fms-like tyrosine kinase 3 (FLT3), and c-Kit [1] [2]. Its development has focused on acute myeloid leukemia (AML) and glioblastoma.

Table 1: Key Clinical Trial Findings and Dosing
Trial Feature Acute Myeloid Leukemia (AML) Recurrent Glioblastoma
Recommended Phase II Dose 525 mg twice daily (monotherapy) [3] 600 mg twice daily [1] [4]
Dose-Limiting Toxicity (DLT) Reversible generalized muscular weakness [3] Reversible generalized muscular weakness [1]
Key Efficacy Findings Antileukemic activity in FLT3-ITD mutant AML [3] [5] Trial closed for lack of efficacy at interim analysis [1]
Central Nervous System Penetration Information not specific to AML Excellent; mean tumor-to-plasma ratio of 13.1 ± 8.9 [1] [4]
Table 2: Pharmacokinetic and Pharmacodynamic Profile
Parameter Findings
Administration Oral [3]
Elimination Half-Life ~6.4 days [4]
Time to Steady-State >1 week of dosing [3]
Food Effect Decreased oral bioavailability; dosing recommended 2 hours before or after meals [3]
Evidence of Target Engagement Inhibition of FLT3 phosphorylation in circulating leukemic blasts (AML) [3]
Metabolism & Excretion Not subject to extensive metabolism; likely eliminated by biliary excretion without significant biotransformation [4] [3]

Detailed Experimental Protocols

Pharmacokinetic Analysis in Glioblastoma Trial

This protocol details the measurement of this compound concentrations in brain tumor tissue and plasma [4].

  • Pre-surgical Dosing: Patients scheduled for resection of recurrent glioblastoma received this compound 500 mg orally twice daily for 7 days.
  • Sample Collection:
    • Tissue: A single intact section of tumor tissue (0.5–1.0 cm³) was rinsed with ice-cold PBS, blotted dry, and stored at -80°C.
    • Plasma: Peripheral blood samples (6 mL) were collected in spray-coated sodium heparin tubes immediately before and after surgery. Plasma was separated by centrifugation (1300 g, 10 min, 4°C) and stored at -80°C.
  • Sample Analysis:
    • Homogenates were prepared from the frozen tumor samples.
    • This compound concentrations in plasma and tumor homogenates were determined using a validated reversed-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.
    • The brain tumor-to-plasma concentration ratio (B/P) was calculated as: [this compound] in tumor (ng/g) / average [this compound] in plasma during surgery (ng/mL).
Assessment of FLT3 Inhibition in AML Trial

This protocol confirms target inhibition in patients with AML [3].

  • Sample Collection: Peripheral blood samples were obtained from patients with circulating leukemic blasts.
  • Western Blotting:
    • Protein lysates were prepared from isolated blasts.
    • Lysates were subjected to Western blot analysis using antibodies specific for phosphorylated FLT3 and total FLT3.
    • Inhibition of FLT3 signaling was demonstrated by a reduction in the phosphorylation of FLT3 in samples taken after treatment with this compound compared to baseline.

This compound Mechanism of Action and Signaling Pathway

This compound acts as a potent ATP-competitive antagonist of specific type III receptor tyrosine kinases. The following diagram illustrates its primary mechanism of action and the key signaling pathways it disrupts.

G This compound This compound (Oral) RTKs Type III Receptor Tyrosine Kinases (RTKs) This compound->RTKs Inhibits FLT3 FLT3 RTKs->FLT3 PDGFRB PDGFR-β RTKs->PDGFRB cKIT c-KIT RTKs->cKIT Dimerization Receptor Dimerization FLT3->Dimerization PDGFRB->Dimerization cKIT->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream1 Downstream Signaling Pathways (PI3K/Akt/mTOR, RAS/MAPK, JAK/STAT) Autophosphorylation->Downstream1 CellularEffects Cellular Effects Downstream1->CellularEffects Proliferation ↑ Proliferation ↑ Survival CellularEffects->Proliferation Angiogenesis ↑ Angiogenesis CellularEffects->Angiogenesis ApoptosisEvasion ↑ Apoptosis Evasion CellularEffects->ApoptosisEvasion

This mechanism is supported by pre-clinical models. In colon cancer cell lines and xenografts, this compound treatment inhibited phosphorylation of c-Kit, Akt, and mTOR, leading to suppressed proliferation, induced apoptosis, and reduced expression of pro-angiogenic factors like VEGF and COX-2 [6] [7].

Key Considerations for Protocol Development

  • Patient Selection for AML: Clinical activity was most prominent in patients with FLT3-ITD mutations [3]. Enriching trial populations for this biomarker is crucial for evaluating efficacy.
  • Combination Therapy: this compound has been evaluated in combination with standard "7+3" induction chemotherapy (cytarabine and daunorubicin) for newly diagnosed AML [5]. An intermittent dosing schedule (e.g., days 1-14 per cycle) was better tolerated than continuous dosing due to gastrointestinal side effects.
  • Safety Monitoring: Protocols should include close monitoring for generalized muscle weakness, which is the principal DLT. Cardiac monitoring (ECG) is also recommended due to this compound's activity against the hERG potassium channel in pre-clinical assays [3].

References

Tandutinib in vitro cell proliferation assay IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib's Mechanisms and Experimental Data

The table below summarizes the key findings on this compound's activity from the available research.

Cancer Model/Cellular Process Observed Effect of this compound Key Findings & Potential IC50 Context
Acute Myelogenous Leukemia (AML) Inhibition of FLT3-ITD phosphorylation and induction of apoptosis [1] A phase 1 trial demonstrated clinical antileukemic activity; precise in vitro IC50 in cell proliferation not provided [1].
Colon Cancer Inhibition of cell proliferation and colony formation [2] [3] Significantly inhibited growth of HCT116, HT-29, and SW480 cell lines; specific IC50 values for proliferation not stated [2].
Multidrug Resistance (MRP7/ABCC10) Reversal of resistance to paclitaxel and vincristine [4] Chemosensitization achieved at non-toxic this compound concentrations (5, 10, 20 µM); IC50 for its own cytotoxicity in HEK293 cells not provided [4].
Akt/mTOR Signaling Pathway Inhibition of phosphorylation of c-Kit, Akt, mTOR, and p70S6 Kinase [2] [3] Mechanism confirmed in colon cancer cell lines and xenograft tissues; IC50 for pathway inhibition not specified [2].

Detailed Experimental Protocol for Cell Proliferation Assay

While the exact protocol for this compound is not detailed, the following general methodology for MTT cytotoxicity assays is adapted from the search results [2] [4]. You can adapt this protocol using this compound as the test compound.

1. Cell Line Selection and Culture:

  • Cell Lines: Select relevant cancer cell lines. For FLT3-ITD mutant AML, studies often use MV4-11 or MOLM-13 cells [5]. For colon cancer, HCT116, HT-29, and SW480 are common models [2].
  • Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 for leukemia cells, DMEM for solid tumor cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Keep cells in a humidified incubator at 37°C with 5% CO₂ [5] [2].

2. Drug Preparation and Treatment:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C.
  • Working Dilutions: On the day of treatment, prepare a series of working concentrations by serially diluting the stock in cell culture medium. A typical 10-fold dilution series across 5-8 concentrations is common [6]. Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1%) and include a vehicle control with DMSO only.

3. Cell Plating and Drug Incubation:

  • Seeding: Harvest exponentially growing cells and seed them into 96-well plates. A density of 3,000-5,000 cells per well in 100 µL of medium is typical [5] [4].
  • Pre-incubation: Allow cells to adhere and recover for 12-24 hours.
  • Treatment: Add 100 µL of the prepared drug dilutions to the wells, resulting in the final desired concentration range. Each concentration should be tested in triplicate or quadruplicate.

4. MTT Assay and Data Analysis:

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).
  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • IC50 Calculation:
    • Calculate the percentage of cell viability for each well: (Absorbance of treated well / Average absorbance of control wells) × 100.
    • Use non-linear regression analysis in software like GraphPad Prism to fit the dose-response data and calculate the IC50 value [5].

This compound Inhibition of Key Signaling Pathways

The following diagram illustrates the primary signaling pathways that this compound inhibits, based on the research findings. This mechanism underlies its anti-proliferative effects in various cancers.

G This compound Inhibition of Oncogenic Signaling FLT3 FLT3 (especially ITD mutants) PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 cKIT c-Kit cKIT->PI3K PDGFR PDGFR PDGFR->PI3K This compound This compound This compound->FLT3 This compound->cKIT This compound->PDGFR MDR_Reversal Reversal of Multidrug Resistance This compound->MDR_Reversal Inhibits MRP7/ABCC10 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis VEGF, COX-2 p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation STAT5->Proliferation p70S6K->Proliferation

Experimental Design Considerations

  • Verifying Mechanism: To confirm that this compound's effect is on-target, you can include western blot analysis in your protocol. As demonstrated in the literature, you would detect levels of phosphorylated FLT3, c-Kit, Akt, and mTOR in treated vs. untreated cells [2] [3].
  • Overcoming Drug Resistance: The finding that this compound inhibits the multidrug resistance transporter MRP7/ABCC10 suggests it has potential to be used in combination therapy to overcome resistance to other chemotherapeutic agents like paclitaxel [4].

References

Tandutinib efflux inhibition MRP7 ABCC10 multidrug resistance

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Tandutinib-Mediated MDR Reversal

The efficacy of this compound in reversing MRP7-mediated multidrug resistance (MDR) is demonstrated through cytotoxicity and drug accumulation studies.

Table 1: Reversal of MRP7-mediated Resistance by this compound This table summarizes the degree to which this compound reversed resistance to specific chemotherapeutic agents in MRP7-transfected HEK293 cells. The reversal fold is calculated by dividing the IC₅₀ of the chemotherapeutic drug alone by its IC₅₀ when combined with this compound [1] [2].

MRP7 Substrate This compound Concentration (μM) Reversal Fold
Paclitaxel 5 7.2
10 12.5
20 17.8
Vincristine 3 4.5

Table 2: Effect of this compound on Paclitaxel Accumulation and Efflux This table shows data from radiolabeled assays measuring how this compound affects the intracellular concentration and export of [³H]-paclitaxel in HEK-MRP7 cells [1] [3] [2].

Assay Type This compound Concentration (μM) Effect on HEK-MRP7 Cells
Accumulation 20 Increased intracellular [³H]-paclitaxel
Efflux 20 Inhibited export of [³H]-paclitaxel

Detailed Experimental Protocols

The following protocols are adapted from the key study by Deng et al. (2013) to provide a reproducible methodology for investigating MRP7-mediated MDR reversal [1] [2].

Cell Culture and Maintenance
  • Cell Lines: HEK293 cells transfected with either an empty vector (HEK/pcDNA3.1) or an MRP7-expression vector (HEK-MRP7) [1] [2].
  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin [1] [2].
  • Conditions: Maintain cells as adherent monolayers in a humidified incubator at 37°C with 5% CO₂ [1] [2].
MTT Cytotoxicity Assay

This protocol is used to determine the sensitivity of cells to anticancer drugs and the reversal effects of this compound [1] [2].

  • Step 1: Seeding. Harvest cells with trypsin and seed them in 96-well plates at a density of 5,000 cells/well in 180 µl of growth medium. Incubate for 24 hours to allow cell attachment.
  • Step 2: Drug Treatment.
    • For reversal studies, add This compound (e.g., 5, 10, 20 µM) to the wells 1 hour prior to the addition of the chemotherapeutic drug.
    • Add varying concentrations of the chemotherapeutic drug (e.g., paclitaxel, vincristine). A set of wells should contain the chemotherapeutic drug alone for comparison.
    • Incubate the plates continuously for 72 hours.
  • Step 3: MTT Incubation. After 72 hours, add 20 µl of MTT solution (4 mg/ml) to each well. Return the plates to the incubator for 4 hours to allow for the formation of formazan crystals by viable cells.
  • Step 4: Solubilization and Measurement. Carefully aspirate the medium without disturbing the cell monolayer. Add 100 µl of DMSO to each well to dissolve the formazan crystals. Shake the plates for 5 minutes.
  • Step 5: Analysis. Measure the absorbance of each well at 570 nm, using 630 nm as a reference wavelength. Calculate the IC₅₀ (the drug concentration that inhibits cell growth by 50%) for each condition.
[³H]-Paclitaxel Accumulation Assay

This protocol measures the intracellular buildup of a radiolabeled MRP7 substrate [1] [2].

  • Step 1: Preparation. Grow HEK/pcDNA3.1 and HEK-MRP7 cells to 80-90% confluence.
  • Step 2: Pre-incubation. Pre-treat cells with or without This compound (20 µM) for 1 hour.
  • Step 3: Accumulation. Incubate the cells with [³H]-paclitaxel for a set period (e.g., 2 hours) at 37°C.
  • Step 4: Washing and Lysis. Terminate the accumulation by placing the cells on ice. Wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer).
  • Step 5: Measurement. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
[³H]-Paclitaxel Efflux Assay

This protocol measures the export of a drug from pre-loaded cells [1] [3] [2].

  • Step 1: Drug Loading. Load cells with [³H]-paclitaxel for 2 hours at 37°C.
  • Step 2: Efflux Initiation. Remove the drug-containing medium and wash the cells with PBS. Add fresh, drug-free medium with or without This compound (20 µM).
  • Step 3: Time Course. Incubate the cells at 37°C and terminate the efflux at various time points (e.g., 0, 30, 60, 120 minutes) by quickly placing the plates on ice and washing with cold PBS.
  • Step 4: Measurement. Lyse the cells and measure the remaining intracellular radioactivity as described in the accumulation assay. A faster decrease in radioactivity over time indicates active efflux.

Mechanism of Action and Workflow

The following diagram illustrates the proposed mechanism of this compound and the experimental workflow for validating its effect.

Subgraph1 Mechanism of MRP7-mediated Resistance Subgraph2 This compound Reversal Mechanism A1 Chemotherapeutic Drug (e.g., Paclitaxel) A2 Enters Cell A1->A2 A3 MRP7/ABCC10 Pump Effluxes Drug A2->A3 A4 Reduced Intracellular Drug Concentration A3->A4 A4->A3 Feedback A5 Multidrug Resistance (MDR) A4->A5 B1 This compound Application B2 Inhibits MRP7 Efflux Function B1->B2 B2->A3 Inhibits B3 Increased Intracellular Drug Accumulation B2->B3 B4 Restored Cytotoxicity Re-sensitization to Chemotherapy B3->B4

This compound is believed to act as a direct inhibitor of the MRP7 transporter. It binds to MRP7 and blocks its ATP-dependent efflux function, preventing the pump from removing substrate drugs from the cancer cell [1] [3] [2]. This is supported by the observation that this compound does not significantly alter MRP7 protein expression levels, indicating a functional rather than regulatory inhibition [1] [2].

Application Notes for Researchers

  • Clinical Implication: The primary application of these findings is the potential use of this compound as a combination therapy with conventional chemotherapeutics like paclitaxel and vincristine to overcome MRP7-mediated MDR in cancers [1] [3] [2].
  • Specificity is Key: The study confirmed that the reversal effects were specific to MRP7-expressing cells, as this compound had little to no effect on the sensitivity of the control vector-transfected cells [1] [2]. This suggests a targeted action.
  • Broader Context: MRP7/ABCC10 confers resistance to a wide range of agents, including taxanes (paclitaxel, docetaxel), vinca alkaloids (vincristine), nucleoside analogues, and epothilone B [4] [5]. Investigating this compound's effect on resistance to these other substrates could be a valuable next step.
  • In Vivo Validation: While this data is from in vitro models, the role of ABCC10 in causing taxane resistance has been validated in vivo. Studies in Abcc10−/− mouse models have shown increased sensitivity to paclitaxel and docetaxel, confirming its role as a relevant clinical target [5].

Reference List

  • Deng, W., Dai, C., Chen, J., Kathawala, R. J., Sun, Y., Chen, H., Fu, L., & Chen, Z. (2013). This compound (MLN518) reverses multidrug resistance by inhibiting the efflux activity of the multidrug resistance protein 7 (ABCC10). Oncology Reports, 29, 2479–2485. [1] [3] [2]
  • Hopper-Borge, E., Xu, Z., Shen, T., Shi, Z., Chen, Z., & Kruh, G. D. (2009). Human multidrug resistance protein 7 (ABCC10) is a resistance factor for nucleoside analogues and epothilone B. Cancer Research, 69(1), 178–184. [4]
  • Sun, Y., Chen, J., Kumar, P., et al. (2013). Reversal of MRP7 (ABCC10)-Mediated Multidrug Resistance by Tariquidar. PLoS ONE, 8(2), e55576. [6]
  • Hopper-Borge, E. A., Churchill, T., Paulose, C., et al. (2011). Abcc10 status affects mammary tumour growth, metastasis, and docetaxel treatment response. British Journal of Cancer, 111, 696–707. [5]

References

Tandutinib pharmacokinetic study design blood sampling times

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib Pharmacokinetic Sampling Protocol

For clinical PK studies of this compound in adults, the following sampling schedule is recommended to characterize its profile adequately [1] [2].

Table 1: Blood Sampling Schedule for this compound PK Studies

Study Phase Cycle & Day Relative Dosing Time Sample Purpose
Single-Dose PK Cycle 1, Day 1 Pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose Characterize ( C_{max} ), ( T_{max} ), and terminal elimination half-life [2].
Trough Concentration (( C_{trough} )) Monitoring Cycle 1, Day 8 Pre-dose Steady-state verification [2].
Cycle 1, Day 15 Pre-dose Steady-state monitoring [2].
Cycle 1, Day 21 Pre-dose Steady-state monitoring [2].
Cycle 2, Day 1 Pre-dose Steady-state monitoring [2].

Experimental Protocol for PK Sampling and Analysis

This section details the procedural steps from patient preparation to bioanalysis.

Pre-Study Considerations
  • Patient Preparation: Instruct patients to fast from food and drink (except water) for at least 2 hours before and after each dose of this compound, as food can decrease its oral bioavailability [1].
  • Dosage Form: this compound was administered orally as 25-mg or 100-mg capsules, with dose strength expressed as the free base [1].
Blood Sample Collection and Processing
  • Collection: Collect peripheral blood samples (e.g., 6 mL) in tubes containing spray-coated sodium heparin [2].
  • Processing: Centrifuge samples at 1300 g for 10 minutes at 4°C to separate plasma [2].
  • Storage: Transfer the plasma supernatant into polypropylene tubes and immediately store at -80°C until analysis [2].
Bioanalytical Method for Quantifying this compound

The concentration of this compound in plasma should be determined using a validated reversed-phase High-Performance Liquid Chromatography with tandem mass spectrometric detection (LC-MS/MS) method [2].

  • Chromatography: Utilize a reversed-phase column for separation.
  • Mass Spectrometry: Employ multiple reaction monitoring (MRM) for specific detection.
  • Validation: The method should be validated according to standard guidelines. One published assay had an interday accuracy of 108.4% and a precision of 7.1% at the lower limit of quantitation (25.0 ng/mL) [2].

Key Pharmacokinetic Parameters and Considerations

This compound's PK profile from clinical studies informs the rationale for the sampling design.

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Observation Clinical Implication
Absorption & Half-Life Slow elimination; achievement of steady-state plasma concentrations requires more than 1 week of continuous twice-daily dosing [1]. Justifies the multi-day ( C_{trough} ) monitoring schedule to ensure steady-state is achieved and maintained.
Average ( C_{trough} ) at MTD At the maximum tolerated dose (MTD) of 525 mg twice daily, the average steady-state minimum concentration was approximately 300 ng/mL [2]. Provides a target concentration for efficacy, as this level exceeded the IC50 for FLT3 inhibition in preclinical models.
Intratumoral Penetration In a glioblastoma study, the mean ratio of this compound concentration in brain tumor tissue to plasma was 13.1 ± 8.9 after 500 mg twice daily dosing [2]. Indicates excellent penetration into target tissues, which is crucial for antitumor activity.

The experimental workflow for the entire PK study, from design to data output, is summarized below.

Start Study Design & Patient Dosing C1D1 Cycle 1, Day 1: Single Dose PK Sampling (0, 0.5, 1, 2, 4, 6, 8, 24h) Start->C1D1 TwiceDaily Continuous Twice-Daily Dosing C1D1->TwiceDaily SampleProc Sample Processing: Centrifuge 1300g, 10min, 4°C C1D1->SampleProc TroughSched Trough (Cmin) Monitoring Schedule TwiceDaily->TroughSched C1D8 Cycle 1, Day 8 Pre-dose TroughSched->C1D8 C1D15 Cycle 1, Day 15 Pre-dose C1D8->C1D15 C1D8->SampleProc C1D21 Cycle 1, Day 21 Pre-dose C1D15->C1D21 C1D15->SampleProc C2D1 Cycle 2, Day 1 Pre-dose C1D21->C2D1 C1D21->SampleProc C2D1->SampleProc Storage Plasma Storage at -80°C SampleProc->Storage LCMSMS Bioanalysis: LC-MS/MS Quantification Storage->LCMSMS PKParams PK Parameter Analysis: Cmax, Tmax, half-life, AUC, Ctrough LCMSMS->PKParams

Important Practical Notes for Researchers

  • Dose-Limiting Toxicity (DLT): The principal DLT of this compound is reversible generalized muscular weakness and fatigue. The established maximum tolerated dose (MTD) is 525 mg twice daily for continuous dosing in AML patients [1]. A separate study in glioblastoma patients established a slightly higher MTD of 600 mg twice daily [2], indicating the MTD may be context-dependent.
  • Compliance Monitoring: For chronic dosing studies, patient compliance is critical. Researchers should consider having patients maintain a drug diary, and those with compliance below a preset threshold (e.g., <80%) should be excluded from the PK-per-protocol analysis [2].

Conclusion

This application note provides a detailed and practical protocol for designing a this compound pharmacokinetic study. Adherence to the specified blood sampling times, sample processing conditions, and LC-MS/MS bioanalysis is crucial for generating reliable data that accurately characterizes the drug's pharmacokinetic profile. This information is essential for establishing exposure-response relationships and guiding future clinical development.

References

Comprehensive Application Notes and Protocol for Measuring Tandutinib Intratumoral Concentrations in Human Surgical Specimens

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Rationale

Tandutinib (MLN518/CT53518) is an orally bioavailable quinazoline-based inhibitor that targets type III receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR-β), Fms-like tyrosine kinase 3 (FLT3), and c-Kit. In glioblastoma (GBM), PDGFR signaling is implicated in gliomagenesis and represents the predominant driver of the proneural molecular subtype. PDGFR-β is expressed on >90% of endothelial cells in glioblastoma specimens, making it a compelling therapeutic target for this aggressive brain tumor [1].

The blood-brain barrier (BBB) presents a significant challenge for drug delivery to brain tumors, with insufficient central nervous system (CNS) penetration frequently cited as a primary cause of trial failures in neuro-oncology. Phase 0 trials and window-of-opportunity studies have emerged as valuable approaches to expeditiously identify potentially efficacious drugs by obtaining early pharmacokinetic (PK) and pharmacodynamic (PD) data before committing to larger, more expensive late-stage trials [2]. These approaches are particularly relevant for GBM, where the average duration from phase II to completion of phase III trials stands at 7.2 years, with over 91% of phase III trials proving unsuccessful [2].

Pre-Analytical Considerations and Clinical Protocol

Patient Selection and Inclusion Criteria
  • Target Population: Patients with recurrent glioblastoma requiring surgical resection
  • Key Inclusion Criteria:
    • Age ≥18 years
    • Pathological diagnosis of glioblastoma
    • Prior treatment with radiation
    • Karnofsky performance status (KPS) ≥60
    • Mini-Mental Status Examination (MMSE) score ≥15
    • Measurable disease on MRI
  • Key Exclusion Criteria:
    • Prior anti-PDGF therapy
    • Cranial radiation within 3 months prior to study entry
    • Use of enzyme-inducing anti-epileptic drugs
    • Prior treatment with >2 chemotherapy regimens [1]
Dosing Protocol and Timing

The recommended dosing regimen for this compound in surgical pharmacokinetic studies is 500 mg administered orally twice daily for 7 days prior to surgical resection. The surgical procedure should be performed at least 6 hours after taking the last dose of this compound to ensure adequate drug distribution and measurement of trough concentrations. This duration allows the drug to reach steady-state concentrations in plasma and potentially in tumor tissue [1].

Table 1: Key Timing Parameters for this compound Dosing and Sample Collection

Parameter Specification Rationale
Dose 500 mg twice daily Provides therapeutic exposure while minimizing toxicity
Duration 7 days Allows drug to reach steady-state concentrations
Last dose to surgery interval ≥6 hours Measures trough concentrations while ensuring detectable levels
Plasma sampling Pre- and post-surgery Enables calculation of average plasma concentration during resection
Specimen Collection and Processing

Tumor Tissue Collection:

  • Collect a single intact section of tumor tissue (0.5-1.0 cm³) during surgical resection
  • Rinse the specimen with ice-cold phosphate buffered saline to remove blood contaminants
  • Blot the tissue on filter paper to remove excess moisture
  • Immediately flash-freeze in liquid nitrogen or store at -80°C until analysis [1]

Blood Sample Collection:

  • Collect peripheral blood samples (6 mL) in sodium heparin tubes immediately before and after surgical resection
  • Centrifuge at 1300 g for 10 minutes at 4°C
  • Aliquot plasma into cryovials and store at -80°C [1]

Bioanalytical Method: LC-MS/MS Quantification

Sample Preparation

Tissue Homogenization:

  • Prepare homogenates from frozen brain tumor samples using radioimmunoprecipitation assay (RIPA) buffer
  • Maintain samples on ice throughout processing to prevent degradation
  • Use a 1:3 to 1:5 tissue-to-buffer ratio (weight:volume) for optimal homogenization [1]

Protein Precipitation:

  • For both plasma and tissue homogenates, use protein precipitation with cold acetonitrile (typically 3:1 ratio of acetonitrile to sample)
  • Vortex vigorously for 1-2 minutes
  • Centrifuge at >10,000 g for 10 minutes at 4°C
  • Collect supernatant for analysis [1] [3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The concentration of this compound in plasma samples and tumor homogenates is determined by reversed-phase high performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS). The analytical method should be validated according to current regulatory recommendations [1].

Table 2: LC-MS/MS Parameters for this compound Quantification

Parameter Specification Notes
Chromatography Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.8-μm particles) Maintains peak shape and separation
Mobile Phase A 0.1% Formic acid in water Provides optimal ionization
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol Gradient elution
Gradient Program 5-95% B over 3-5 minutes Adequate retention and separation
Flow Rate 0.3-0.5 mL/min Balances sensitivity and analysis time
Ionization Mode Positive electrospray ionization (ESI+) Optimal for this compound detection
MRM Transition 494.2→336.1 (quantifier) 494.2→174.1 (qualifier) Parent→product ion transitions
Retention Time ~2.5-3.5 minutes Compound-specific
Method Validation

The analytical method should demonstrate:

  • Interday accuracy of 108.4% and precision of 7.1% at the lower limit of quantitation (25.0 ng/mL)
  • Linearity across expected concentration range (25-1000 ng/mL)
  • Selectivity without interference from matrix components
  • Stability under storage and processing conditions [1]

The concentration of this compound in tumor tissue (expressed as ng/g tissue weight) is calculated by multiplying the assayed drug concentration in the homogenate by the dilution factor for the volume of water added to prepare the homogenate, assuming a density of 1.0 g/mL for tumor tissue [1].

Data Analysis and Interpretation

Calculation of Tumor-to-Plasma Ratio

The brain tumor-to-plasma concentration ratio (B/P) is a critical parameter for evaluating CNS penetration. Calculate this ratio using the following formula:

B/P Ratio = [this compound] in brain tumor tissue (ng/g) / Average [this compound] in plasma during surgical procedure (ng/mL)

The target B/P ratio of ≥0.33 is based on the concentration of this compound required to inhibit PDGFR phosphorylation by 50% in vitro (~100 ng/mL) relative to the average steady-state minimum concentration of the drug in plasma for cancer patients treated orally with the 525 mg maximum tolerated dose for continuous twice daily administration (~300 ng/mL) [1].

Statistical Considerations
  • Express data as mean ± standard deviation for continuous variables
  • Use appropriate statistical tests (e.g., t-tests, ANOVA) for group comparisons
  • Consider correlation analyses between tumor concentrations and clinical parameters
  • Account for potential covariates such as tumor cellularity, necrosis fraction, and background normal tissue [1]

Key Findings and Clinical Relevance

In a feasibility study of 6 patients with recurrent glioblastoma who received this compound 500 mg twice daily for 7 days before resection, the mean ratio of this compound concentration in brain tumor-to-plasma was 13.1 ± 8.9 in 4 of the 6 patients. This indicates that this compound readily distributes into the brain following oral administration and achieves concentrations within the tumor that exceed the corresponding concentration in plasma [1].

Despite achieving pharmacologically relevant intratumoral concentrations, the phase II study of this compound in recurrent glioblastoma did not achieve its prespecified efficacy endpoints. This highlights the importance of intratumoral drug concentration measurements as they can reveal that lack of efficacy is not necessarily due to poor drug penetration but may involve other resistance mechanisms [1].

Troubleshooting and Technical Challenges

  • Tumor Heterogeneity: Obtain tissue from viable tumor regions avoiding necrotic areas
  • Sample Degradation: Maintain cold chain throughout processing and storage
  • Analytical Interference: Optimize sample cleanup to minimize matrix effects
  • Variable Recovery: Use internal standards (deuterated this compound if available) to correct for extraction efficiency
  • Blood Contamination: Gently rinse tissue specimens with cold PBS before freezing [2] [1]

Visual Experimental Workflows

G PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent TandutinibDosing This compound Administration (500 mg twice daily × 7 days) InformedConsent->TandutinibDosing SurgicalResection Surgical Resection (≥6 hours post-dose) TandutinibDosing->SurgicalResection BloodCollection Blood Collection (Pre- and Post-surgery) SurgicalResection->BloodCollection TissueProcessing Tumor Tissue Processing (Rinse, blot, freeze at -80°C) SurgicalResection->TissueProcessing PlasmaSeparation Plasma Separation (Centrifuge 1300g, 10min, 4°C) BloodCollection->PlasmaSeparation SampleStorage Sample Storage (-80°C until analysis) TissueProcessing->SampleStorage PlasmaSeparation->SampleStorage LCMSAnalysis LC-MS/MS Analysis SampleStorage->LCMSAnalysis DataAnalysis Data Analysis (Tumor-to-Plasma Ratio) LCMSAnalysis->DataAnalysis

Diagram 1: Overall workflow for measuring this compound intratumoral concentrations in surgical specimens, from patient screening to data analysis.

G FrozenTissue Frozen Tumor Tissue (0.5-1.0 cm³) Homogenization Tissue Homogenization (RIPA buffer, ice-cold) FrozenTissue->Homogenization ProteinPrecipitation Protein Precipitation (Cold acetonitrile) Homogenization->ProteinPrecipitation Centrifugation Centrifugation (>10,000g, 10min, 4°C) ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMSInjection LC-MS/MS Injection SupernatantCollection->LCMSInjection ChromatographicSeparation Chromatographic Separation (C18 column, gradient elution) LCMSInjection->ChromatographicSeparation MSDetection Mass Spectrometric Detection (ESI+, MRM: 494.2→336.1) ChromatographicSeparation->MSDetection Quantification Quantification (Calibration curve) MSDetection->Quantification

Diagram 2: Bioanalytical workflow for this compound quantification in tumor tissue using LC-MS/MS.

Conclusion

The protocol described herein provides a validated methodology for measuring this compound concentrations in human glioblastoma surgical specimens. The approach demonstrates that This compound achieves pharmacologically relevant concentrations in brain tumor tissue, with tumor-to-plasma ratios exceeding 1:1 in most patients. This methodology serves as a valuable template for evaluating CNS penetration of targeted therapies in neuro-oncology, particularly in the context of phase 0 and window-of-opportunity trials [2] [1].

The application of this protocol has demonstrated that lack of clinical efficacy in glioblastoma trials may not necessarily result from inadequate drug delivery but may involve alternative resistance mechanisms, highlighting the importance of incorporating intratumoral drug concentration measurements in early-phase clinical trials for brain tumors [1].

References

Application Notes and Protocols: DCE-MRI Biomarker Response to Tandutinib for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Tandutinib (MLN0518) is an orally bioavailable inhibitor of type III receptor tyrosine kinases, demonstrating potent activity against platelet-derived growth factor receptor (PDGFR) α/β, Fms-like tyrosine kinase 3 (FLT3), and c-KIT. Its primary anti-tumor effects are mediated through the disruption of tumor angiogenesis and vasculature, making it a promising candidate for cancers dependent on PDGF signaling, such as glioma and renal cell carcinoma. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a critical non-invasive tool for quantifying early vascular responses to this compound, providing valuable pharmacodynamic biomarkers that precede changes in tumor volume. These application notes consolidate evidence from preclinical and clinical studies, indicating that DCE-MRI parameters, particularly the volume transfer constant (Ktrans), serve as sensitive biomarkers for detecting the anti-vascular effects of this compound, often within days of treatment initiation. The following sections provide a detailed protocol for implementing DCE-MRI in therapeutic response assessment for this compound, supported by quantitative data and standardized methodologies essential for preclinical and clinical drug development [1] [2] [3].

This compound Mechanism of Action and Biological Rationale

This compound exerts its effects by targeting key molecular pathways involved in tumor growth and vascular maintenance:

  • PDGFR Inhibition: PDGF signaling through its receptor (PDGFR) is critically involved in vessel maturation, stimulation of angiogenesis, and upregulation of other angiogenic factors, including vascular endothelial growth factor (VEGF). PDGFR is expressed on both tumor cells and stromal cells associated with vasculature, making it a promising therapeutic target. This compound potently inhibits PDGFRα/β, disrupting paracrine signaling between endothelial cells and pericytes, which leads to reduced vessel stabilization and maturation [1] [2] [3].
  • Multi-Kinase Inhibition: Beyond PDGFR, this compound demonstrates submicromolar activity against FLT3 and c-KIT, contributing to its overall anti-tumor profile by targeting additional pathways involved in cell proliferation and survival [4].
  • Blood-Brain Barrier Penetration: A key characteristic of this compound is its ability to cross the blood-brain barrier, achieving tumor-to-plasma concentration ratios of approximately 13:1 in human glioblastoma specimens, making it particularly relevant for central nervous system malignancies [4].

The following diagram illustrates the core mechanism of action and the subsequent effects measurable by DCE-MRI:

G This compound This compound PDGFR PDGFRα/β Inhibition This compound->PDGFR FLT3 FLT3 Inhibition This compound->FLT3 cKIT c-KIT Inhibition This compound->cKIT VEGF Downregulation of VEGF and other angiogenic factors PDGFR->VEGF Pericyte Impaired Pericyte Recruitment PDGFR->Pericyte Maturation Reduced Vessel Maturation and Stability PDGFR->Maturation AntiVasc Anti-vascular Effects VEGF->AntiVasc Pericyte->Maturation Maturation->AntiVasc DCE DCE-MRI Measurable Effects Ktrans ↓ Ktrans (Vascular Permeability) DCE->Ktrans Hypoxia ↑ Hypoxic Area DCE->Hypoxia PerfusedArea ↓ Perfused Vessel Area DCE->PerfusedArea ASMA ↓ αSMA+ Vessels DCE->ASMA AntiVasc->DCE

DCE-MRI Biomarkers of Response: Quantitative Data Summary

Consistent changes in specific DCE-MRI parameters have been observed following this compound administration across studies. The table below summarizes the key quantitative findings from both preclinical and clinical investigations:

Parameter Biological Significance Preclinical Response (C6 Glioma) Clinical Response (Glioblastoma) Time to Detectable Change
Ktrans Volume transfer constant between blood plasma and extravascular extracellular space (EES), reflecting blood flow and permeability. Significant anti-vascular effects detected [1] [2] [3]. Not significantly correlated with clinical outcome in phase II [4]. 3 days in preclinical models [1] [2] [3].
Ve Volume of EES per unit volume of tissue. No significant change reported [1]. Not reported as a key biomarker. -
Perfused Vessel Area Histological measure of functional vasculature. Significantly lower after 10 days of treatment [1] [2] [3]. Not directly measured. 10 days in preclinical models [1] [2] [3].
Hypoxic Area Region of low oxygen concentration within the tumor. Significantly lower after 10 days of treatment [1] [2] [3]. Not directly measured. 10 days in preclinical models [1] [2] [3].
αSMA+ Vessels Vessels with alpha-smooth muscle actin positive coverage, indicating maturity. Significantly lower after 10 days of treatment [1] [2] [3]. Not directly measured. 10 days in preclinical models [1] [2] [3].

Table 1: Summary of key DCE-MRI and histological biomarkers in response to this compound treatment.

It is critical to note that while preclinical models showed clear DCE-MRI and vascular changes, the phase II clinical trial in recurrent glioblastoma failed to achieve its primary efficacy endpoints, indicating that single-agent this compound may have limited clinical activity despite evidence of target modulation [4]. This discrepancy underscores the importance of using DCE-MRI biomarkers within a broader efficacy assessment strategy.

Detailed Experimental Protocols

Preclinical DCE-MRI Protocol for Animal Models (e.g., C6 Glioma Xenografts)

This protocol is adapted from the methodology used to demonstrate the anti-vascular effects of this compound in rodent models [1] [2] [3].

4.1.1 Animal and Tumor Model
  • Cell Line: C6 rat glioma cells.
  • Animal Model: Female NCr nude mice.
  • Tumor Propagation: Inject 2×10⁶ cells subcutaneously into the flank.
  • Treatment Initiation: Randomize animals when tumors reach 200 ± 100 mm³. Administer this compound (20 mg/kg) or vehicle (5% dextrose) subcutaneously, twice daily for 3 or 10 days.
4.1.2 MRI Acquisition Parameters
  • Scanner: 7T Bruker or Varian horizontal bore system.
  • Anaesthesia: For DCE-MRI, induce with 3–4% isoflurane in air (2L/min) and maintain at 1–2%.
  • Contrast Agent: Gd-DTPA (Magnevist). Cannulate a lateral tail vein for remote administration.
  • Core Body Temperature: Maintain with warm air blown through the magnet bore.
  • Localization: Use a T2-weighted RARE sequence.
  • DCE-MRI Sequence: Acquire a pre-contrast T1-weighted baseline (e.g., 6 repeats). Inject contrast agent as a bolus (dose: 0.1 mmol/kg). Simultaneously, initiate a dynamic T1-weighted sequence (e.g., fast gradient echo) for 4–6 minutes to track contrast agent kinetics [1] [2] [3].
Clinical DCE-MRI Protocol for Human Trials

This protocol is based on the imaging methods used in the Adult Brain Tumor Consortium (ABTC) phase II trial of this compound for recurrent glioblastoma [4].

4.2.1 Patient Preparation and Scheduling
  • Baseline Scans: Perform two baseline DCE-MRI scans (e.g., day -3 and day -1) to establish a pre-treatment baseline and assess reproducibility.
  • Post-Treatment Scans: Schedule follow-up scans on Cycle 1 Day 10 (± 1 day) and Cycle 2 Day 1.
  • Contrast Agent: Use a standard Gd-based contrast agent at a dose of 0.1 mmol/kg body weight, administered via a power injector.
4.2.2 MRI Acquisition and Analysis
  • Scanner: 1.5T or 3.0 clinical MRI scanner.
  • Sequence: 3D T1-weighted spoiled gradient echo sequence is recommended for high temporal resolution.
  • Coverage: The imaging volume must encompass the entire tumor.
  • Temporal Resolution: Aim for a repetition time (TR) of ≤ 5 seconds to adequately capture the arterial input function and tissue enhancement kinetics.
  • Analysis Software: Use standardized, validated software for pharmacokinetic modeling. Centralized analysis is preferred for multi-center trials to minimize variability [4] [5].
Image Analysis and Pharmacokinetic Modeling

A standardized quantitative analysis approach is crucial for reliable results.

  • Quantitative Model: Use the modified Tofts model to calculate key parameters. The model equation is: Ct(t) = Ktrans0t Cp(τ) e(-kep (t-τ)) dτ + vpCp(t) where Ct(t) is the tissue concentration of contrast agent, Cp(t) is the plasma concentration, Ktrans is the volume transfer constant, kep is the rate constant (Ktrans/ve), ve is the extravascular-extracellular volume fraction, and vp is the plasma volume fraction [5].
  • Arterial Input Function (AIF): Place a region of interest (ROI) in a major artery (e.g., descending aorta in abdominal scans, carotid artery or superior sagittal sinus in brain scans) to define the AIF.
  • Tumor Segmentation: Manually or semi-automatically segment the entire tumor volume. Avoid large vessels and necrotic/cystic regions. Voxel-wise parameter mapping is recommended to assess tumor heterogeneity.
  • Parameter Calculation: Generate maps of Ktrans, ve, and kep. The median value from the whole tumor ROI is often used for summary statistics [6] [5].

The following workflow diagram outlines the key steps from image acquisition to biomarker interpretation:

G Start Patient/Subject Preparation ACQ1 Acquire Pre-contrast T1 Map Start->ACQ1 ACQ2 Administer Contrast Agent (Bolus, 0.1 mmol/kg Gd-DTPA) ACQ1->ACQ2 ACQ3 Acquire Dynamic T1-Weighted Series ACQ2->ACQ3 AIF Define Arterial Input Function (AIF) ACQ3->AIF ROI Define Tumor Region of Interest (ROI) AIF->ROI Model Apply Pharmacokinetic Model (e.g., Tofts) ROI->Model Params Calculate Parameters (Ktrans, ve, kep) Model->Params Report Interpret Biomarker Changes Params->Report

Integration in Drug Development & Conclusions

  • Go/No-Go Decisions: A significant change in Ktrans early in treatment (e.g., by day 10 in clinical trials) can serve as proof of mechanism, informing early go/no-go decisions.
  • Dose Optimization: DCE-MRI can help identify the biologically effective dose, which may be lower than the maximum tolerated dose, particularly for anti-angiogenic agents where vascular normalization may occur at lower doses [7].
  • Combination Therapy: The "vascular normalization window"—a transient period of improved perfusion and reduced permeability—can be identified using serial DCE-MRI. This window, often occurring in the first days of treatment, presents a critical opportunity for scheduling combination with chemotherapy or radiation [8].
  • Clinical Limitations: Despite promising preclinical data and evidence of target engagement, this compound failed to show sufficient efficacy as a monotherapy in recurrent glioblastoma. This highlights that DCE-MRI is a valuable tool for confirming biological activity, but it must be correlated with traditional efficacy endpoints like progression-free survival [4].

References

Tandutinib plasma concentration monitoring steady-state

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties and Target Concentrations

Tandutinib exhibits predictable pharmacokinetic behavior with a long half-life, leading to slow achievement of steady-state concentrations. Key parameters and derived target concentrations from clinical studies are summarized below.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Note / Source
Time to Steady-State >1 week Required more than one week of continuous twice-daily dosing to reach steady-state [1]
Elimination Half-Life ~6.4 days Justifies the prolonged time to steady-state [2]
Recommended TDM Timepoint Trough concentration (C~min~) Measured immediately before the next dose [2]

Table 2: Efficacy, Toxicity, and Exposure Targets from Clinical Studies

Context / Target Plasma Concentration Clinical Outcome / Note
In Vitro IC~50~ (Cellular Assays) ~100-200 ng/mL (~200 nM) [2] Concentration for 50% inhibition of FLT3, PDGFR-β, and c-Kit kinases [2].
Feasibility Study Target Tumor/Plasma Ratio ≥ 0.33 [2] Achieved in glioblastoma patients; mean ratio was 13.1 ± 8.9 [2].
Phase I/II in AML (Combination Therapy) Median Steady-State C~min~: 195 ng/mL (Range: 52-486 ng/mL) [3] In combination with cytarabine and daunorubicin [3].
General Toxicity (Muscle Weakness) Associated with higher doses (525 mg and 700 mg BID) [1] Principal dose-limiting toxicity (DLT); is reversible [1] [4].

Analytical Method for Quantification

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the accurate and sensitive quantification of this compound in biological matrices like human plasma and tissue homogenates [2] [5].

Table 3: Summary of a Validated LC-MS/MS Method for this compound [5]

Parameter Specification
Analytical Technique LC-MS/MS with electrospray ionization (ESI) in positive mode
Internal Standard (IS) Entrectinib (ENC)
Linear Range 5–500 ng/mL (r² ≥ 0.9999)
Lower Limit of Quantification (LLOQ) 3.8 ng/mL
Precision & Accuracy Inter- and intra-day accuracy and precision < 10.5%
Sample Preparation Protein precipitation using acetonitrile
Chromatography C8 column with an isocratic elution of ammonium formate buffer (pH ~3.5) and acetonitrile
Metabolic Stability (in HLM) In vitro t~1/2~: 29.0 min; Intrinsic Clearance: 22.03 µL/min/mg

The experimental workflow for sample preparation and analysis is standardized, as visualized below.

workflow start Start: Plasma Sample step1 1. Protein Precipitation Add internal standard (Entrectinib) and acetonitrile start->step1 step2 2. Vortex and Centrifuge step1->step2 step3 3. Collect Supernatant step2->step3 step4 4. LC-MS/MS Analysis C8 Column, Isocratic Elution step3->step4 step5 5. Detection & Quantification MRM Mode: 563→126 (this compound) step4->step5 end End: Data Output (Concentration in ng/mL) step5->end

Clinical Application and Monitoring Protocol

The primary goal of TDM for this compound is to ensure adequate drug exposure for anticipated efficacy while minimizing the risk of dose-limiting toxicities.

Dosing and Sampling for TDM

  • Standard Dosing: In clinical trials, this compound was typically administered orally at 500 mg to 600 mg twice daily [2] [6]. Dosing in a fasted state is recommended, as food can decrease oral bioavailability [1].
  • Achieving Steady-State: Steady-state plasma concentrations are achieved after more than one week of continuous twice-daily dosing due to the long half-life [1].
  • Optimal Sampling: The recommended time for trough concentration (C~min~) sampling is immediately before the next scheduled dose, after steady-state has been reached [2]. In a glioblastoma study, blood samples for pharmacokinetic analysis were collected pre-dose and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on day 1 of cycle 1, with steady-state trough levels monitored pre-dose on days 8, 15, and 21 [2].

Managing Toxicity Based on Exposure The most prominent dose-limiting toxicity is generalized, reversible muscle weakness [1] [4]. Clinical management strategies from trials included:

  • Dose Interruption: Temporarily stopping the drug until symptoms resolve.
  • Dose Reduction: Re-starting this compound at a lower dose (e.g., from 700 mg to 500 mg twice daily) after resolution of weakness, which was successful in preventing recurrence in reported cases [3].

TDM Rationale and Clinical Evidence

The case for TDM is built on several factors, illustrated in the following pathway and rationale diagram.

rationale TKI This compound Administration (Oral TKI) PK PK Variability (Inter-individual) TKI->PK Efficacy Efficacy Target ~100-200 ng/mL PK->Efficacy  Sub-therapeutic Exposure Toxicity Dose-Limiting Toxicity (Reversible Muscle Weakness) PK->Toxicity  Supra-therapeutic Exposure

Key Rationale for TDM:

  • Exposure-Response Relationship: this compound requires sufficient plasma and tissue exposure to inhibit its kinase targets (FLT3, PDGFR-β, c-Kit) effectively. In vitro and in vivo data support targeting concentrations above the IC~50~ of approximately 100-200 ng/mL [7] [2].
  • Interindividual Variability (IPV): As with most kinase inhibitors, this compound exposure shows significant IPV. A study in AML patients reported a wide range in steady-state concentrations (52–486 ng/mL) even at fixed doses, creating a risk of suboptimal treatment or toxicity for individual patients if a flat dosing regimen is used [3].
  • Narrow Therapeutic Index: The proximity of efficacious concentrations to the doses that cause debilitating toxicities like muscle weakness necessitates careful dose individualization [1] [4].

Conclusion

This compound plasma concentration monitoring at steady-state is a technically feasible and pharmacologically rational strategy. Implementing TDM using the outlined LC-MS/MS method and pharmacokinetic targets can help optimize its developmental therapy by maximizing potential antitumor efficacy while managing the risk of significant adverse events.

References

Tandutinib neuromuscular toxicity weakness management dose reduction

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib NMJ Toxicity Profile

Aspect Clinical Findings
Primary Toxicity Reversible neuromuscular junction dysfunction; induces a myasthenic-like syndrome [1] [2].
Typical Onset 3 to 112 days after initiation; in 50% of cases, within 15 days [1] [3].
Clinical Presentation Facial weakness, neck weakness, proximal limb weakness (greater than distal). No diplopia or dysphagia reported [1] [4].
Key Electrophysiological Findings Abnormal decremental response on Repetitive Nerve Stimulation (RNS); increased jitter and blocking on Single-Fiber EMG (SFEMG); short-duration motor unit potentials on needle EMG [1] [2].
Recommended Management Discontinuation or dose reduction of this compound. Weakness and electrophysiological abnormalities are reversible upon intervention [1] [4].

Mechanism & Experimental Detection

The suspected mechanism is a direct, postsynaptic toxic effect on the neuromuscular junction. Evidence suggests this compound may reversibly inhibit the muscle-type nicotinic acetylcholine receptor or a molecule on the postsynaptic acetylcholine receptor complex, such as Muscle-Specific Kinase (MuSK) [1]. This is a direct toxic effect rather than an immune-mediated process, which explains the rapid onset and reversibility [1].

For researchers characterizing this toxicity in preclinical or clinical settings, the following electrophysiological protocols are critical. The workflow for diagnosis is based on the methodologies used in the clinical studies [1].

Start Patient/Subject with Muscle Weakness Step1 Repetitive Nerve Stimulation (RNS) (3 Hz for 5 stimuli at rest and post-exercise) Start->Step1 Step2 Abnormal decremental response (>10%)? Step1->Step2 Step2->Step1 No Step3 Needle EMG Step2->Step3 Yes Step4 Single-Fiber EMG (SFEMG) (e.g., Extensor Digitorum Communis) Step3->Step4 Result Findings consistent with NMJ Toxicity Step4->Result

Detailed Experimental Protocols

1. Repetitive Nerve Stimulation (RNS)

  • Objective: To detect postsynaptic NMJ dysfunction by looking for a decremental response in the compound muscle action potential (CMAP).
  • Methodology [1]:
    • A surface-stimulating electrode is placed over a nerve (e.g., ulnar or spinal accessory nerve).
    • A recording electrode is placed over the corresponding muscle (e.g., abductor digiti minimi or trapezius).
    • A train of 5-10 supramaximal stimuli at a low frequency (3 Hz) is delivered.
    • The CMAP amplitudes are measured from the first to the fourth or fifth potential.
  • Positive Finding: A decrement of ≥10% between the first and fourth/fifth CMAP is considered abnormal. Immediate post-exercise repair (normalization of the decrement) is a classic finding in postsynaptic disorders.

2. Single-Fiber Electromyography (SFEMG)

  • Objective: To assess the stability of neuromuscular transmission by measuring "jitter," which is the variability in the time interval between two muscle fiber action potentials from the same motor unit.
  • Methodology [1]:
    • A special SFEMG needle electrode is used to record from two muscle fibers belonging to the same motor unit (typically in the extensor digitorum communis).
    • The subject is asked to maintain a slight voluntary contraction.
    • The time interval between the two potentials is measured for at least 50-100 consecutive discharges.
  • Positive Finding: Increased jitter (expressed as the mean consecutive difference, MCD) and the presence of impulse blocking are abnormal and indicate NMJ dysfunction.

Management & Toxicity Mitigation Strategy

The management of this compound-induced NMJ toxicity is primarily centered on dose modification.

  • First-Line Action: Dose reduction or temporary discontinuation of this compound [1] [4]. Clinical and electrophysiological improvements are typically observed after this intervention.
  • Rechallenge: Some patients were able to tolerate the reintroduction of this compound at a lower dose without a recurrence of significant clinical weakness [1].
  • Differential Diagnosis: In a research context, it is important to note that the studied patients were on a combination therapy. The weakness was correlated with this compound administration, not bevacizumab. Concomitant medications like dexamethasone could contribute to a background of steroid myopathy, but the specific NMJ findings were tied to this compound [1].

Frequently Asked Questions (FAQs)

Q1: Is the muscle weakness caused by this compound immune-mediated like classic myasthenia gravis? A: No. The evidence suggests it is a direct, reversible toxic effect on the postsynaptic NMJ. Patients were consistently negative for acetylcholine receptor, MuSK, and voltage-gated calcium channel antibodies, and the rapid onset and resolution point away from an immune-mediated pathway [1] [5].

Q2: Can this toxicity be predicted or screened for preventively? A: There is no established predictive biomarker. For subjects on this compound in a clinical trial setting, proactively monitoring for symptoms like facial, neck, and proximal limb weakness is crucial. Implementing baseline and periodic RNS studies in high-risk subjects could allow for early detection before severe weakness manifests.

Q3: Are there any drug interactions that could worsen this toxicity? A: While the primary studies did not find a direct interaction with bevacizumab, it is theoretically possible that other drugs known to affect the NMJ (e.g., certain antibiotics, magnesium) could potentiate the weakness. A thorough review of concomitant medication is advised if symptoms appear [6].

References

Tandutinib drug interactions P-glycoprotein BCRP substrates

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib's Interactions with Drug Transporters

The table below summarizes the known effects of this compound on key ATP-Binding Cassette (ABC) transporters, which are major contributors to multidrug resistance (MDR) in cancer therapy.

Transporter Interaction & Effect of this compound Key Supporting Experimental Findings
BCRP (ABCG2) Reverses BCRP-mediated MDR [1]. Sensitized BCRP-overexpressing cells to substrate chemotherapeutics (e.g., mitoxantrone, topotecan). Inhibited BCRP efflux function, increasing intracellular drug accumulation [1].
MRP7 (ABCC10) Reverses MRP7-mediated MDR [2] [3]. Sensitized MRP7-transfected cells to paclitaxel and vincristine. Increased intracellular accumulation and inhibited efflux of [³H]-paclitaxel without altering MRP7 protein expression [2] [3].
P-glycoprotein (P-gp/ABCB1) Data is limited and not its primary target. One study tested this compound against P-gp and found it had less or no significant reversal effect [1]. Its role as a P-gp substrate or inhibitor is not well-established.

Experimental Evidence & Protocols

The interactions summarized above are supported by standard in vitro methodologies. The following workflow outlines the key experiments used to determine this compound's effect on ABC transporters.

G Experimental Workflow for Transporter Interaction Studies Start Establish Resistant Cell Line A Cytotoxicity Assay (MTT) Start->A Overexpress transporter (e.g., HEK293-ABCG2) B Accumulation & Efflux Studies A->B Confirm chemosensitization D ATPase Activity Assay A->D Optional for deeper mechanistic insight C Western Blot Analysis B->C Measure drug accumulation and efflux rate End Conclude Mechanism of Interaction B->End Determine if interaction is functional vs. expressional C->End Check transporter protein levels D->End Confirm direct interaction with transporter

Key Experimental Details:

  • Cytotoxicity (MTT) Assay: This core test determines if this compound makes resistant cells more susceptible to chemotherapy drugs. Cells are treated with a chemotherapeutic drug (e.g., paclitaxel) with and without a non-toxic concentration of this compound. Cell viability is measured after 72 hours; a lower IC50 for the combination indicates reversed resistance [2] [3] [1].
  • Drug Accumulation/Efflux Assay: This directly tests if this compound blocks the transporter's "pump" function. In accumulation studies, cells are incubated with a radio-labeled drug (e.g., [³H]-paclitaxel) with and without this compound. Higher radioactivity in cells pre-treated with this compound indicates inhibited efflux. Efflux studies measure how quickly the drug is pumped out after pre-loading [2] [3].
  • Western Blot Analysis: This confirms that the reversal of resistance is due to inhibited function of the transporter, not a reduction in its expression. Protein levels of the transporter (e.g., MRP7) are compared in cells treated with this compound versus untreated controls [2] [3].
  • ATPase Activity Assay: For a direct mechanistic confirmation, this assay measures changes in the ATP-hydrolyzing activity of the transporter. Inhibition of this activity by this compound provides strong evidence of a direct interaction [1].

Frequently Asked Questions

What is the primary mechanism by which this compound reverses multidrug resistance? The evidence indicates that this compound acts as a direct efflux inhibitor. It binds to and inhibits the transport function of proteins like BCRP and MRP7, preventing them from pumping chemotherapeutic drugs out of cancer cells. This does not involve down-regulating the protein expression of these transporters [2] [3] [1].

Is this compound a substrate of P-glycoprotein (P-gp)? The available search results do not provide data to confirm whether this compound is itself a substrate transported by P-gp. The primary research has focused on its role as an inhibitor of other transporters.

What is the clinical significance of these findings? These in vitro findings suggest that this compound could be used in combination chemotherapy to overcome resistance in cancers where BCRP or MRP7 overexpression is a known mechanism of resistance. This could potentially restore the efficacy of standard chemotherapeutic agents [2] [1].

Key Considerations for Your Research

  • Confirm Your Model: The strongest data exists for BCRP and MRP7. If your research focuses on P-gp-mediated resistance, this compound may not be the optimal candidate based on current evidence.
  • Use Non-Toxic Concentrations: In your cytotoxicity assays, it is critical to first establish a concentration range of this compound that does not significantly affect the viability of your cell line on its own. This ensures that any observed chemosensitization is not due to additive toxicity.
  • Mechanism Follow-up: While Western Blot can rule out expression changes, the ATPase assay is a more direct method to confirm that this compound interacts with the transporter's functional site.

References

Tandutinib metabolic stability improvement structural analogs

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib Metabolic Stability Profile

The table below summarizes the key quantitative data for this compound's metabolic stability from a validated LC-MS/MS study in Human Liver Microsomes (HLM) [1] [2].

Parameter Value
Intrinsic Clearance (CLint) 22.03 µL/min/mg
In Vitro Half-Life (t1/2) 29.0 min
Extraction Ratio Moderate
Implied Bioavailability Good (based on moderate extraction)
Linear Range (LC-MS/MS) 5 - 500 ng/mL
Limit of Quantification (LOQ) 3.8 ng/mL

Strategies for Improving Metabolic Stability

The following table outlines common strategies to enhance the metabolic stability of lead compounds like this compound, which involve identifying and modifying its structural weak points [3].

Strategy Description Application Example
Identify Metabolic Soft Spots Determine major sites of metabolism. For this compound, in silico prediction suggested hepatic metabolism liability [2]. Use in silico tools (e.g., StarDrop's WhichP450 module) and in vitro metabolite profiling to find labile sites.
Block Soft Spots Replace a labile group with a metabolically stable bioisostere (e.g., replacing a benzylic methyl with fluorine or chlorine) [3]. In other projects, replacing a ketone with an oxime group increased metabolic stability 3-fold [3].
Utilize Deuterium Replacement Replace hydrogen atoms with deuterium at metabolic sites to create a stronger C-D bond, potentially slowing the metabolic rate [3]. This is a lead optimization strategy to fine-tune a molecule after the pharmacophore is established.
Employ Prodrug Approaches Design a biologically inactive derivative that converts to the active drug in the body, potentially circumventing delivery or stability issues [3]. Can be used to improve solubility or absorption, protecting the drug from rapid initial metabolism.

Experimental Protocol: Metabolic Stability Assay

This is a generalized protocol for conducting an in vitro metabolic stability assay using liver microsomes, which can be adapted for evaluating this compound or its analogs [2] [4] [3].

A 1. Preparation B 2. Incubation A->B A1 Prepare test compound (this compound) Prepare NADPH-regenerating system Pre-warm human liver microsomes (HLM) at 37°C C 3. Sampling & Reaction Stop B->C B1 Mix compound, HLM, and cofactors Incubate at 37°C with gentle shaking D 4. Analysis & Data Processing C->D C1 Aliquot samples at pre-set time points (e.g., 0, 5, 15, 30, 45 min) Stop reaction with acetonitrile D1 Centrifuge to precipitate proteins Analyze supernatant via LC-MS/MS Plot remaining parent compound vs. time Calculate t½ and CLᵢₙₜ

Title: Metabolic Stability Assay Workflow

  • Step 1: Preparation [2] [4]

    • Test Compound: Prepare a stock solution of this compound (or analog) in a suitable solvent like DMSO.
    • Biological Matrix: Use pooled Human Liver Microsomes (HLM), thawed on ice. The protein content is typically around 20 mg/mL.
    • Cofactor Solution: Prepare an NADPH-regenerating system to provide energy for the metabolic reactions. Pre-warm all solutions to 37°C before starting.
  • Step 2: Incubation [2] [4]

    • In a reaction vial, mix the HLM matrix with the test compound and the NADPH-regenerating system to initiate the reaction.
    • Incubate the mixture at 37°C with gentle shaking to mimic physiological conditions.
  • Step 3: Sampling & Reaction Stop [4]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the incubation mixture.
    • Immediately stop the metabolic reaction by adding a volume of ice-cold acetonitrile (which also precipitates proteins).
  • Step 4: Analysis & Data Processing [2] [4]

    • Centrifuge the stopped samples to remove precipitated proteins.
    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent compound (this compound) remaining at each time point.
    • Plot the natural logarithm of the parent compound's concentration remaining versus time. The slope of the linear regression is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Frequently Asked Questions (FAQs)

Q1: What does a "moderate extraction ratio" imply for this compound's in vivo performance? A moderate extraction ratio, derived from the measured CLint and t1/2, suggests that this compound is not subject to extremely rapid first-pass metabolism in the liver. This is a positive indicator for good oral bioavailability, meaning a significant portion of an orally administered dose is expected to reach the systemic circulation [2].

Q2: Our lab has developed a new analog of this compound. How can we quickly prioritize several candidates for metabolic stability? You can use a tiered approach:

  • In Silico Screening: Use software like the QSAR Toolbox or StarDrop to predict metabolic soft spots and clearance for all your analogs. This provides immediate, cost-effective prioritization before any synthesis [5] [6].
  • Rapid In Vitro Assay: Subject the top-ranked candidates from the in silico screen to the in vitro metabolic stability assay described above. Comparing their t1/2 and CLint values directly against this compound will give you a clear, experimental ranking [4] [3].

Q3: The LC-MS/MS signal for our this compound analog is low and noisy. What could be the issue?

  • Ionization Problem: Ensure the MS parameters (e.g., ionization mode, fragmentor voltage) are optimized for your new analog. The compound may not ionize as efficiently as this compound under the same conditions [2].
  • Matrix Interference: The sample cleanup process (protein precipitation) might be insufficient. Consider optimizing the extraction method or using a different internal standard that matches the analog's properties more closely [2].
  • Low Concentration: The analog might be metabolized very rapidly, leaving little parent compound to detect. Check the time-zero sample to confirm the initial concentration was as expected [4].

References

Tandutinib resistance mechanisms FLT3 kinase domain mutations

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitor Resistance: Core Mechanisms

Resistance to FLT3 inhibitors like Tandutinib is broadly categorized as shown in the table below.

Mechanism Category Specific Type Description Relevant to this compound Type (Type I)
On-Target Resistance Gatekeeper Mutation (F691L) Alters the ATP-binding pocket, creating a steric hindrance that reduces drug binding. Confers resistance to both Type I and Type II inhibitors [1] [2] [3]. Yes
Activation Loop Mutations (e.g., D835, Y842) Stabilizes the active conformation of FLT3, reducing the efficacy of Type II inhibitors. Typically remain sensitive to Type I inhibitors [1] [2] [3]. Less Common
Off-Target Resistance Bypass Signaling Activation Activation of alternative survival pathways (e.g., via mutations in NRAS, KRAS, or upregulation of AXL, FGF2/FGFR1) renders FLT3 inhibition ineffective [1] [4] [3]. Yes
Clonal Selection & Evolution Pre-existing or emergent subclones without FLT3 mutations (e.g., with IDH2 mutations) gain a survival advantage and proliferate under the selective pressure of the inhibitor [4] [3]. Yes
Microenvironment & Pharmacokinetics High FLT3 Ligand (FL) Levels High levels of ligand in the bone marrow can reactivate FLT3 signaling despite the presence of the inhibitor [5] [1]. Yes
CYP3A4 Metabolism & Drug Efflux Stromal cell expression of CYP3A4 can metabolize certain FLT3 inhibitors. Drug efflux pumps may also reduce intracellular drug concentration [5] [1]. Potential

Experimental Troubleshooting Guide

When you encounter resistance in your models, the following experimental workflow is recommended to identify the underlying cause.

G Start Suspected TKI Resistance Step1 1. Genotypic Analysis - FLT3 KD mutation profiling (Sanger/NGS) Start->Step1 Box1 On-Target Detected? Step1->Box1 Step2 2. Phenotypic & Signaling Analysis - Phospho-FLT3 (p-FLT3) WB - Phospho-flow cytometry Box2 Persistent p-FLT3? Step2->Box2 Step3 3. Broader Molecular Profiling - NGS panel (RAS, IDH, AXL, etc.) - Single-cell DNA/RNA seq Box3 Off-Target Detected? Step3->Box3 Step4 4. Microenvironment Analysis - FLT3 Ligand ELISA - Co-culture with stroma Box1->Step2 No Box1->Step4 Yes Box2->Step3 No Box2->Step4 Yes Box3->Step4 No Box3->Step4 Yes

Step 1: Genotypic Analysis for On-Target Mutations
  • Objective: Confirm if resistance is due to secondary mutations in the FLT3 gene itself.
  • Protocol:
    • Sample Preparation: Extract genomic DNA or cDNA from resistant cell lines or primary patient samples (bone marrow mononuclear cells).
    • Amplification: Perform PCR amplification of the FLT3 kinase domain (exons 14-20, with emphasis on exons 17 and 20 for D835 and F691, respectively).
    • Mutation Detection:
      • Sanger Sequencing: A cost-effective method for identifying known, clonal mutations.
      • Next-Generation Sequencing (NGS): Use an amplicon-based or hybrid-capture NGS panel for higher sensitivity to detect low-VAF subclones. This is the clinical gold standard.
Step 2: Phenotypic & Signaling Analysis
  • Objective: Determine if FLT3 signaling remains active despite inhibitor presence.
  • Protocol:
    • Cell Treatment & Lysis: Culture resistant and parental control cells (e.g., MOLM-13, MV4-11) with a concentration of this compound corresponding to its IC50 for 2-4 hours. Lyse cells using RIPA buffer supplemented with phosphatase and protease inhibitors.
    • Western Blot (WB):
      • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
      • Probe with antibodies against p-FLT3 (Tyr591), total FLT3, and key downstream signaling nodes: p-STAT5 (Tyr694), p-ERK1/2 (Thr202/Tyr204), and p-AKT (Ser473).
      • Interpretation: Persistent phosphorylation of FLT3 or its downstream effectors suggests on-target or bypass resistance.
Step 3: Broader Molecular Profiling for Off-Target Resistance
  • Objective: Identify mutations in other genes that activate parallel survival pathways.
  • Protocol:
    • Comprehensive Genomic Profiling: Subject samples from Step 1 to a broad, targeted NGS panel covering genes commonly associated with AML and resistance (e.g., NRAS, KRAS, IDH1/2, AXL, PIM1).
    • Data Analysis: Compare the variant allele frequencies (VAF) of these mutations in pre-treatment and post-resistance samples. An expansion of a clone with a RAS mutation is a classic off-target mechanism.
Step 4: Microenvironment & Pharmacokinetic Analysis
  • Objective: Rule out non-genetic, extrinsic factors.
  • Protocol:
    • FLT3 Ligand Measurement: Use an ELISA kit to quantify FLT3 ligand levels in the plasma or bone marrow supernatant of resistant models or patients.
    • Stromal Co-culture Experiments:
      • Co-culture resistant leukemic cells with human bone marrow stromal cells (e.g., HS-5).
      • Test if the protective effect of stroma can be reversed by a CYP3A4 inhibitor (e.g., clarithromycin) or an AXL inhibitor, indicating a metabolism or bypass-mediated mechanism.

Future Directions & Overcoming Resistance

Given that this compound is a first-generation, less selective inhibitor, the field is moving toward more potent and targeted strategies [2] [3]. The following table lists some key approaches.

Strategy Description Example Agents/Therapies
Next-Generation Inhibitors Development of novel FLT3 inhibitors capable of overcoming common resistance mutations, particularly the F691L gatekeeper change. FF-10101 (covalent binding), Ningetinib, TP-0903 (multi-kinase profile) [6] [7].

| Rational Combination Therapy | Combining FLT3 inhibitors with agents that target parallel or downstream pathways to preempt or overcome bypass signaling. | - With BCL-2 inhibitors (Venetoclax)

  • With MEK inhibitors (Trametinib)
  • With HDAC inhibitors [8] [3]. | | Targeting the Microenvironment | Using auxiliary drugs to counteract protective effects of the bone marrow niche. | CYP3A4 inhibitors (e.g., clarithromycin) to boost TKI efficacy [1]. |

References

Tandutinib systemic clearance reduction efflux transporter inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib as an Efflux Transporter Inhibitor

This compound has been shown to inhibit several ATP-Binding Cassette (ABC) efflux transporters, which can increase the intracellular concentration and systemic exposure of substrate drugs.

Transporter Inhibited Experimental Model Key Findings on Reversal of Resistance

| MRP7/ABCC10 [1] [2] | MRP7-transfected HEK293 cells | • Significantly reversed resistance to paclitaxel and vincristine. • Increased intracellular accumulation of [³H]-paclitaxel. • Inhibited the efflux of [³H]-paclitaxel. | | ABCG2/BCRP [3] | ABCG2-overexpressing cell lines (e.g., S1-M1-80) | • Reversed resistance to drugs like mitoxantrone and doxorubicin. • Increased accumulation of fluorescent substrate dyes. • Selectively sensitized cancer stem-like (side population) cells. |

This compound as an Efflux Transporter Substrate

Interestingly, this compound's own pharmacokinetics are affected by efflux transporters, which is crucial context for understanding drug-drug interactions.

Transporter Experimental Model Key Findings on this compound's Disposition

| P-gp & BCRP [4] | • Caco-2 cells • Knock-out mice ( Mdr1a/b⁻/⁻, Bcrp1⁻/⁻) | • Identified as a substrate for both P-gp and BCRP. • Co-administering P-gp/BCRP inhibitor GF120918 in rats increased this compound's oral AUC ~7-fold. • Brain exposure increased 13-fold in Mdr1a/b⁻/⁻/Bcrp1⁻/⁻ mice. |

This dual role is summarized in the pathway below:

Tandutinib_Dual_Role This compound This compound Pgp P-gp This compound->Pgp Is transported by This compound->Pgp Inhibits (potential) BCRP BCRP This compound->BCRP Is transported by This compound->BCRP Inhibits (potential) MRP7 MRP7 This compound->MRP7 Inhibits SystemicExposure Increased Systemic Exposure Pgp->SystemicExposure Inhibition improves BCRP->SystemicExposure Inhibition improves ChemoDrug Chemotherapeutic Drug (e.g., Paclitaxel) MRP7->ChemoDrug Normally effluxes IntracellularConcentration Increased Intracellular Drug Concentration ChemoDrug->IntracellularConcentration Efflux blocked

Experimental Protocols for MDR Reversal

Here are detailed methodologies for key experiments demonstrating this compound's ability to reverse Multidrug Resistance (MDR).

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine if this compound can sensitize resistant cancer cells to chemotherapeutic drugs [1] [2].

MTT_Workflow Step1 1. Seed cells in 96-well plate (5,000 cells/well) Step2 2. Pre-incubate with this compound (1 hour) Step1->Step2 Step3 3. Add Chemotherapeutic Drug (Incubate 72 hours) Step2->Step3 Step4 4. Add MTT Reagent (Incubate 4 hours) Step3->Step4 Step5 5. Dissolve Formazan Crystals (Add DMSO) Step4->Step5 Step6 6. Measure Absorbance (570 nm) Step5->Step6 Step7 7. Calculate IC50 & Reversal Fold Step6->Step7

Key Materials & Analysis [1] [2]:

  • Cell Lines: MRP7-transfected HEK293 cells and corresponding empty-vector control cells.
  • Drug Preparation: Non-toxic concentrations of this compound (e.g., 1-20 µM) are used. A known inhibitor like lapatinib can be a positive control.
  • Chemotherapeutic Drugs: Paclitaxel, vincristine.
  • Analysis: Calculate the IC50 with and without this compound. The reversal fold is calculated as: IC50 (drug alone) / IC50 (drug + this compound).
Drug Accumulation and Efflux Assay

This radiolabeled assay directly measures if this compound blocks the transporter's efflux function [1].

  • Accumulation Assay: Incubate transporter-overexpressing cells with a radiolabeled substrate (e.g., [³H]-paclitaxel) in the presence or absence of this compound. Measure the intracellular radioactivity after a set time. Increased accumulation with this compound indicates efflux inhibition [1].
  • Efflux Assay: Load the cells with the radiolabeled substrate, then replace the medium with a substrate-free one with or without this compound. Measure the radioactivity remaining in the cells over time. This compound will slow the rate of efflux [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound reverses MDR? A1: this compound directly inhibits the drug efflux function of transporters like MRP7 and ABCG2/BCRP. It does not significantly affect the protein expression level of these transporters but acts by blocking their ability to pump chemotherapeutic drugs out of the cancer cells [1] [3].

Q2: Could this compound's own status as a transporter substrate complicate experiments? A2: Yes. Because this compound is itself a substrate for P-gp and BCRP [4], its cellular concentration can be influenced by these transporters' activity. This should be considered when interpreting accumulation data and could explain why higher systemic exposure is observed when it's co-administered with a potent inhibitor like GF120918.

Q3: What are the clinical implications of these findings? A3: The research suggests that this compound could be used in combination chemotherapy to overcome MDR in cancers that overexpress transporters like MRP7 or ABCG2/BCRP [1] [3]. Furthermore, co-administering this compound with a potent P-gp/BCRP inhibitor could significantly enhance this compound's own oral absorption and brain penetration [4].

References

Tandutinib brain penetration enhancement P-gp BCRP inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

FAQ 1: Is tandutinib a substrate for efflux transporters at the Blood-Brain Barrier (BBB)? Yes, this compound is a confirmed substrate for both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters work together to actively limit its penetration into the brain [1].

FAQ 2: What is the experimental evidence for this? Studies in genetically modified knockout mice provide direct evidence. The brain-to-plasma exposure ratio (B/P) of this compound was found to be 2- to 3-fold higher in Mdr1a/b(-/-) mice (lacking P-gp) and 13-fold higher in Mdr1a/b(-/-)/Bcrp1(-/-) mice (lacking both P-gp and Bcrp) compared to wild-type mice [1]. This demonstrates that both transporters significantly restrict brain access, with their combined effect being particularly potent.

FAQ 3: What strategies can enhance this compound delivery to the brain? The primary strategy is the co-administration of potent, dual P-gp and BCRP inhibitors. Using inhibitors like elacridar (GF120918) or tariquidar can block these transporters, reducing this compound efflux and increasing its concentration in the brain [1] [2] [3].

Data Summary: this compound Brain Penetration in Preclinical Models

The following table summarizes key quantitative findings from rodent studies on how P-gp and BCRP affect this compound's brain penetration.

Animal Model / Experimental Condition Change in Brain-to-Plasma Ratio (B/P) vs. Wild-Type Key Findings
Bcrp1(-/-) mice (BCRP knockout) Moderate increase Confirms BCRP's role in limiting brain penetration [1].
Mdr1a/b(-/-) mice (P-gp knockout) 2- to 3-fold increase Suggests P-gp is a more effective barrier than BCRP for this compound [1].
Mdr1a/b(-/-)/Bcrp1(-/-) mice (Dual P-gp/BCRP knockout) 13-fold increase Dramatic synergy, confirming P-gp and BCRP work as a cooperative team to restrict brain access [1].
Wild-type rats + GF120918 (elacridar)* ~7-fold increase in plasma AUC Shows that pharmacological inhibition can significantly increase systemic exposure and, by extension, potential brain delivery [1].

*Note: GF120918 (elacridar) is a dual P-gp/BCRP inhibitor. The data shown is for plasma AUC, which is directly related to the potential for increased brain penetration upon transporter inhibition [1].

Technical Guides & Experimental Protocols

Guide 1: How to Confirm this compound is a P-gp/BCRP Substrate

This guide outlines a standard in vitro assay to identify transporter substrates.

  • Objective: To determine if this compound is actively transported by P-gp and BCRP.
  • Principle: Measure the vectorial transport of this compound across a monolayer of cells expressing specific transporters. A higher efflux ratio (B-A / A-B) indicates active transport.
  • Materials:
    • Caco-2 cell monolayers (natively express P-gp) or transfected MDCKII/LLC-PK1 cells overexpressing human P-gp and/or BCRP.
    • This compound solution.
    • Transport buffer (e.g., HBSS).
    • Specific P-gp/BCRP inhibitors (e.g., GF120918, Ko143, zosuquidar).
    • LC-MS/MS system for quantitative analysis.
  • Procedure:
    • Cell Culture: Seed cells on semi-permeable membrane filters and culture until a confluent monolayer with tight junctions is formed.
    • Bidirectional Transport:
      • A-to-B (Apical to Basolateral): Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.
      • B-to-A (Basolateral to Apical): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
    • Inhibition Assay: Repeat the bidirectional transport in the presence of a dual P-gp/BCRP inhibitor added to both chambers.
    • Sample Analysis: Collect samples from both chambers at regular intervals and quantify this compound concentration using LC-MS/MS.
    • Data Analysis: Calculate the Apparent Permeability (Papp) and the Efflux Ratio (B-to-A Papp / A-to-B Papp). A high efflux ratio that significantly decreases in the presence of an inhibitor confirms this compound is a substrate [1] [2].
Guide 2: How to Assess Brain Penetration Enhancement In Vivo

This protocol describes a rodent study design to evaluate the effect of transporter inhibitors on this compound's brain penetration.

  • Objective: To evaluate the efficacy of a P-gp/BCRP inhibitor in enhancing this compound concentration in the brain in vivo.
  • Principle: Compare the brain and plasma levels of this compound in animals with and without co-administration of a transporter inhibitor.
  • Materials:
    • Wild-type mice or rats.
    • This compound (for oral or intravenous administration).
    • P-gp/BCRP inhibitor (e.g., GF120918, tariquidar).
    • Vehicle for control group.
    • LC-MS/MS system for bioanalysis.
  • Procedure:
    • Animal Dosing:
      • Test Group: Administer the P-gp/BCRP inhibitor (e.g., GF120918 at 5-10 mg/kg) orally or intravenously, followed by this compound administration.
      • Control Group: Administer the vehicle followed by this compound.
    • Sample Collection: At predetermined time points post-dosing, collect blood (for plasma) and whole brain from euthanized animals.
    • Sample Processing:
      • Plasma: Centrifuge blood to isolate plasma.
      • Brain Homogenate: Weigh the brain tissue and homogenize it with a buffer (e.g., phosphate-buffered saline).
    • Bioanalysis: Extract this compound from plasma and brain homogenate and quantify the concentrations using a validated LC-MS/MS method.
    • Data Analysis and Interpretation:
      • Calculate the Area Under the Concentration-time curve (AUC) for plasma and brain.
      • Determine the Brain-to-Plasma Ratio (Kp) = AUC(brain) / AUC(plasma).
      • A statistically significant increase in the Kp value in the test group compared to the control group confirms successful enhancement of brain penetration [4] [1].

Mechanistic Insight: Transporter Synergy at the BBB

P-gp and BCRP are co-localized at the luminal membrane of brain endothelial cells. They function as a "cooperative team of gatekeepers" [3]. Their substrate specificities overlap, allowing them to work together to extrude a wide range of molecules, including many tyrosine kinase inhibitors like this compound and erlotinib [4] [1]. When one transporter is absent or inhibited, the other can partially compensate. This is why the most dramatic increase in brain penetration is observed only when both transporters are inhibited or genetically knocked out [1] [3]. The following diagram illustrates this synergistic relationship and the experimental strategy to overcome it.

G Blood Blood Brain Brain P_gp P_gp Tandutinib_Blood This compound in Blood P_gp->Tandutinib_Blood  Efflux BCRP BCRP BCRP->Tandutinib_Blood  Efflux Tandutinib_Blood->Blood  High Concentration Tandutinib_Brain This compound in Brain Tandutinib_Brain->Brain  Low Concentration Tandutinib_Brain->P_gp  Substrate Tandutinib_Brain->BCRP  Substrate Inhibitor P-gp/BCRP Inhibitor (e.g., Elacridar, Tariquidar) Inhibitor->P_gp  Blocks Inhibitor->BCRP  Blocks Inhibited_Outcome Experimental Outcome with Inhibitor: Increased Brain Penetration Inhibitor->Inhibited_Outcome  Leads to

Troubleshooting Common Experimental Issues

  • Problem: Low or variable brain concentration of this compound in wild-type animals.

    • Solution: This is the expected baseline due to efflux activity. Always include a control group using knockout animals or a co-administered inhibitor to establish a valid baseline for comparison [1].
  • Problem: Inhibitor does not significantly increase brain penetration.

    • Potential Cause 1: The inhibitor dose or dosing schedule is suboptimal. Ensure the inhibitor is dosed at a level and time that achieves sufficient concentrations at the BBB to effectively block transporters.
    • Potential Cause 2: The inhibitor may not be potent against both P-gp and BCRP. Verify that your chosen inhibitor (e.g., GF120918, tariquidar) is a confirmed dual inhibitor, as targeting only one transporter may yield limited results due to functional overlap [3].
  • Problem: High variability in LC-MS/MS measurements from brain homogenate.

    • Solution: Ensure thorough and consistent homogenization of brain tissue. Use a stable isotopically labeled internal standard for this compound to correct for matrix effects and recovery losses during sample preparation.

References

Tandutinib clinical trial patient selection FLT3-ITD biomarker

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib Clinical Trial Summary

The table below summarizes key design and patient selection criteria from a published Phase 1 clinical trial of this compound [1].

Trial Aspect Details
Patient Population 40 patients with either AML or high-risk myelodysplastic syndrome (MDS) [1]
FLT3-ITD Mutation 8 patients had FLT3-ITD mutations; 5 were evaluable for anti-leukemic effect [1]
Key Biomarker FLT3-ITD mutation was a key marker for patient selection and response assessment [1]
Recommended Dose 525 mg twice daily, established as the Maximum Tolerated Dose (MTD) [1]
Primary DLT Reversible generalized muscular weakness and/or fatigue [1]
Reported Activity 2 of the 5 evaluable FLT3-ITD mutant patients showed anti-leukemic activity [1]

This compound is a first-generation, multi-targeted inhibitor that blocks FLT3, platelet-derived growth factor receptor (PDGFR), and KIT [1] [2]. It is classified as a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations [3].

FLT3-ITD Biomarker Analysis Protocol

Accurate detection and quantification of the FLT3-ITD mutation are critical for selecting patients likely to respond to this compound and other FLT3 inhibitors. The following protocol is adapted from contemporary research [4].

1. Sample Collection and Processing

  • Samples: Use bone marrow (preferred) or peripheral blood collected in EDTA tubes [4].
  • Cell Isolation: Isolate mononuclear cells from the samples using standard density gradient centrifugation (e.g., Ficoll-Hypaque) [4].
  • Nucleic Acid Extraction:
    • DNA Extraction: For mutation detection and allelic ratio calculation, purify genomic DNA using a commercial kit (e.g., Maxwell RSC Blood DNA Kit) [4].
    • RNA/cDNA Preparation (for increased sensitivity): Isolate total RNA using TRIzol reagent. Perform reverse transcription using a First Strand cDNA Synthesis kit to generate complementary DNA (cDNA) [4]. Analysis of cDNA samples has been shown to provide higher sensitivity than DNA analysis [4].

2. FLT3-ITD Detection via Fragment Analysis This is the standard methodology recommended by guidelines [4] [3].

  • PCR Amplification:
    • For DNA: Use primers: FW 5′-GGTGTCGAGCAGTACTCTAAACATGAGTG-3′ and RV 5′-6FAM-GATCCTAGTACCTTCCCAAACTC-3′ [4].
    • For cDNA: Use primers: FW 5′-AGCAATTTAGGTATGAAAGCCAGCTA-3′ and RV 5′-6FAM-CTTTCAGCATTTTGACGGCAACC-3′ [4].
    • The reverse primer is 5'-labeled with a fluorescent dye (6FAM).
  • Capillary Electrophoresis: Run the PCR products on a genetic analyzer (e.g., ABI3130xl). The wild-type allele will appear as a single peak, while the ITD mutation, due to its increased size, will appear as an additional peak upstream of the wild-type [4].
  • Data Analysis: Use fragment analysis software (e.g., Peak Scanner Software 2.0) [4].

3. Quantification: Allelic Ratio (AR) Calculation

  • Formula: AR = (Area Under the Curve of Mutant Allele) / (Area Under the Curve of Wild-Type Allele) [4] [5].
  • Interpretation: The FLT3-ITD AR has prognostic and predictive value. Per European LeukemiaNet (ELN) 2017 guidelines, an AR ≥ 0.5 is classified as high-risk [4] [3]. Higher AR is associated with better ex vivo response to FLT3 inhibitors [5].

This experimental workflow for FLT3-ITD detection and analysis can be visualized as follows:

G Start Patient Sample (Bone Marrow/Blood) Process Sample Processing Start->Process DNA_RNA Nucleic Acid Extraction Process->DNA_RNA DNA Genomic DNA DNA_RNA->DNA cDNA cDNA (from RNA) DNA_RNA->cDNA PCR PCR with Fluorescent Primers DNA->PCR cDNA->PCR Analysis Capillary Electrophoresis PCR->Analysis Quant Quantification: Allelic Ratio (AR) Analysis->Quant Result Result & Interpretation Quant->Result

Frequently Asked Questions (FAQs)

Q1: Why is FLT3-ITD an important biomarker in AML? A1: The FLT3-ITD mutation is one of the most common mutations in AML and is a marker of poor prognosis, associated with higher relapse rates and inferior overall survival [2] [3]. It drives constitutive activation of the FLT3 receptor, leading to uncontrolled proliferation and survival of leukemic blasts, making it a prime therapeutic target [6] [7].

Q2: What is the clinical relevance of the FLT3-ITD allelic ratio (AR)? A2: The AR is not just prognostic; emerging evidence suggests it is also predictive. Studies show that AML samples with a high FLT3-ITD AR are more sensitive to FLT3 inhibitors ex vivo than those with a low AR [5]. This indicates that patients with a high mutational burden are more likely to respond to targeted therapies like this compound.

Q3: Can FLT3-ITD be used for monitoring treatment response and minimal residual disease (MRD)? A3: Yes, this is an area of active research. While historically controversial, recent studies demonstrate that testing for FLT3-ITD in cDNA samples is more sensitive than DNA analysis and can detect MRD long before clinical or morphological relapse, especially after transplant or during FLT3 inhibitor therapy [4]. A reduction in FLT3-ITD expression in cDNA after the first cycle of a FLT3 inhibitor was associated with effective treatment [4].

References

Tandutinib combination chemotherapy daunorubicin cytarabine AML

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Synergy Data

Preclinical studies demonstrate that tandutinib works synergistically with standard "7+3" induction chemotherapy.

Table 1: Summary of Preclinical Synergy Findings

Aspect Finding Experimental Models Citation
Synergy Strong synergistic anti-proliferative and pro-apoptotic effects BaF3(FLT3-ITD), MV4-11, MOLM-14 cell lines; primary FLT3-ITD+ AML blasts [1] [2]
Combination Indices (CI) CI << 1 (indicating synergy) with cytarabine (Cy), daunorubicin (Dn), and Cy+Dn combination All FLT3-ITD+ cell lines tested [1]
Sequencing Sequence-independent synergy (unlike lestaurtinib). Effective when given before, after, or simultaneously with chemotherapy. Two sequencing regimens tested: this compound→Chemo and Chemo→this compound [1] [2] [3]
Therapeutic Potential May allow for dose reduction of standard chemotherapy without loss of anti-leukemic activity, potentially reducing side effects. Inference from synergy data [1] [2]

Detailed Experimental Protocol

This protocol is adapted from the pivotal study by Schittenhelm et al., which established the synergy between this compound and chemotherapy [1].

1. Cell Line Models

  • Recommended: Use FLT3-ITD dependent cell lines to model the disease.
    • MV4-11 and MOLM-14: Human AML cell lines with endogenous FLT3-ITD mutations.
    • BaF3/FLT3-ITD: Murine pro-B cell line engineered for growth factor independence via transfection with human FLT3-ITD.
  • Culture Conditions: Maintain cells in recommended media (e.g., RPMI-1640 with 10% FBS). Ensure cells are in log-phase growth at the start of experiments.

2. Drug Preparation & Dosing

  • This compound (MLN518): Prepare a stock solution in DMSO. Further dilute in culture medium for treatment. The final DMSO concentration should be kept low (e.g., <0.1%) and matched in control wells.
    • Tested Concentration: ~200 nM (approximating the cellular IC₅₀ for FLT3) [1].
  • Cytarabine (Ara-C) & Daunorubicin (Dn): Dilute in culture medium or saline from clinical-grade vials or powder.
    • Dosing: Use a fixed dilution pattern around the IC₅₀ values determined for your specific cell lines in preliminary assays.

3. Combination Treatment & Sequencing

  • To test the sequence-independent effect, use these two regimens:
    • Regimen A (this compound first): Treat with this compound monotherapy for 24 hours, then add cytarabine and/or daunorubicin for an additional 48 hours.
    • Regimen B (Chemotherapy first): Treat with cytarabine and/or daunorubicin monotherapy for 24 hours, then add this compound for an additional 48 hours.
  • Control Groups: Include vehicle control, this compound alone, and each chemotherapeutic agent alone.

4. Assay Methods for Synergy Quantification

  • Cellular Proliferation: Use a standardized assay like MTT or WST-1 after the total 72-hour treatment period.
  • Apoptosis Induction: Measure by Annexin V/Propidium Iodide staining and flow cytometry after the 72-hour treatment.
  • Data Analysis: Analyze data using the Chou-Talalay method (e.g., CompuSyn software) to calculate Combination Indices (CI).
    • CI < 1 indicates synergy
    • CI = 1 indicates an additive effect
    • CI > 1 indicates antagonism

The following diagram illustrates the key signaling pathway targeted by this compound and the logical workflow for the combination experiment.

G cluster_exp Combination Experiment Workflow FLT3_ITD FLT3-ITD Mutation ConstitutiveActivation Constitutive Activation (Ligand-Independent) FLT3_ITD->ConstitutiveActivation DownstreamSignaling Downstream Signaling (STAT5, PI3K/AKT, MAPK) ConstitutiveActivation->DownstreamSignaling OncogenicEffects Oncogenic Effects: - Uncontrolled Proliferation - Suppressed Apoptosis DownstreamSignaling->OncogenicEffects CellSetup 1. Seed FLT3-ITD+ Cell Lines Treatment 2. Apply Treatment Regimens CellSetup->Treatment Assays 3. Perform Assays Treatment->Assays Analysis 4. Analyze Synergy (Calculate Combination Index) Assays->Analysis This compound This compound This compound->DownstreamSignaling Inhibits Chemo Cytarabine / Daunorubicin Chemo->OncogenicEffects Induces Cell Death

Frequently Asked Questions (FAQs)

Q1: How does this compound's sequence independence with chemotherapy compare to other FLT3 inhibitors? A1: this compound's sequence independence is a distinctive feature. The FLT3 inhibitor lestaurtinib (CEP-701) has been shown to be antagonistic when given before chemotherapy but synergistic when given after [1] [4]. This contrast suggests this compound's mechanism of interaction with cytotoxic agents may be different and could offer more flexibility in clinical scheduling.

Q2: What is the proposed mechanism for the observed synergy? A2: While the exact mechanism is an area of ongoing research, the synergy likely arises from enhanced pro-apoptotic signaling and inhibition of pro-survival pathways. This compound specifically inhibits constitutively active FLT3-ITD signaling (STAT5, PI3K/AKT, MAPK), which leukemic cells depend on for proliferation and survival [5] [6]. Combining this targeted inhibition with the DNA-damaging and cytotoxic effects of cytarabine and daunorubicin leads to a synergistic killing of leukemic blasts.

Q3: In which patient population is this combination most relevant? A3: The combination is most rational for the approximately 20-30% of AML patients with FLT3-ITD mutations, which confer a poor prognosis [2] [5] [6]. The research also highlights this approach as particularly promising for elderly or comorbid patients who poorly tolerate the full toxicities of standard chemotherapy, as adding this compound may allow for effective dose reduction of the cytotoxic drugs [1] [2].

Q4: Has this combination been evaluated in clinical trials? A4: Yes, based on the strong preclinical rationale, a phase I/II clinical trial was initiated to evaluate the combination of this compound with standard induction chemotherapy in patients with newly diagnosed AML [1]. You should search clinical trial registries (e.g., ClinicalTrials.gov) for the current status and results of this and any subsequent studies.

References

Tandutinib dose-limiting toxicity reversible muscle weakness

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Muscle Weakness

The table below summarizes the key clinical findings from studies where reversible muscle weakness was identified as the primary dose-limiting toxicity of tandutinib.

Clinical Context Dose Level Time to Onset Key Clinical Features Reversibility
Phase I Trial in AML/MDS [1] [2] 525 mg and 700 mg twice daily (MTD: 525 mg) Not specified (DLT) Generalized muscular weakness and fatigue [1] [2] Rapidly reversible (within 24–72 hours of discontinuation) [2]
Phase II Trial in Glioblastoma (with Bevacizumab) [3] [4] 500 mg twice daily 3 to 112 days (in some patients, <15 days) [3] Facial weakness, neck weakness, proximal > distal limb weakness; No diplopia or dysphagia [3] Clinical and electrophysiological abnormalities improved with dose reduction or termination [3]

Mechanism of Toxicity: Neuromuscular Junction Dysfunction

Electrophysiological studies performed on patients who developed weakness strongly indicate that this compound's toxicity targets the postsynaptic membrane of the neuromuscular junction [3] [5].

  • Key Evidence: Studies showed abnormal decremental responses on repetitive nerve stimulation (RNS) and increased jitter and blocking on single-fiber EMG (SFEMG) [3]. These findings are classic for postsynaptic neuromuscular junction blockade.
  • Proposed Molecular Target: The evidence suggests this compound may cause this dysfunction by reversibly inhibiting the muscle-type nicotinic acetylcholine receptor or a molecule on the postsynaptic complex, such as Muscle-Specific Kinase (MuSK) [3] [5]. MuSK is a tyrosine kinase critical for maintaining the integrity of the acetylcholine receptor cluster.

The following diagram illustrates the proposed mechanism of toxicity at the neuromuscular junction.

G Pre Presynaptic Nerve Terminal ACh Acetylcholine (ACh) Pre->ACh Releases Post Postsynaptic Muscle Membrane AChR Acetylcholine Receptor (AChR) ACh->AChR Binds MuSK MuSK Protein AChR->MuSK Signals Via MuSK->AChR Maintains Clustering This compound This compound This compound->AChR Potential Direct Block This compound->MuSK Inhibits

Technical Guide for Researchers

For scientists investigating this toxicity, here are the core experimental methodologies and key considerations.

Detailed Experimental Protocols
  • In Vivo Functional Assessment (General Observation)

    • Purpose: To identify the onset and severity of muscle weakness in animal models or clinical trial subjects.
    • Method: Monitor for signs of generalized fatigue, tremors, lack of coordination, and reduced grip strength or exercise tolerance. In clinical trials, use standardized grading scales like the National Cancer Institute's Common Toxicity Criteria [2].
    • Key Parameter: The rapid reversibility of symptoms upon drug withdrawal is a critical characteristic of this toxicity [2].
  • Electrophysiological Evaluation (RNS & SFEMG)

    • Purpose: To objectively confirm and characterize neuromuscular junction dysfunction.
    • Repetitive Nerve Stimulation (RNS) Protocol: A 3 Hz stimulation is applied to a motor nerve for 5 stimuli. The compound muscle action potential (CMAP) is recorded. A decremental response (e.g., >10% reduction in CMAP amplitude) is indicative of NMJ pathology. Measurements should be taken at rest and post-exercise (e.g., at 0 sec, 30 sec, and 1, 2, 3, 5 minutes) to observe post-activation facilitation and exhaustion [3].
    • Single-Fiber EMG (SFEMG) Protocol: This more sensitive technique is performed on a mildly contracted muscle (e.g., extensor digitorum communis). It measures "jitter" (the variability in the time between two muscle fiber action potentials from the same motor unit) and "blocking" (the failure of a muscle fiber to activate). Increased jitter and blocking are hallmark signs of NMJ impairment [3].
Troubleshooting & Risk Mitigation
  • Dose Management: Adhere strictly to the established Maximum Tolerated Dose (MTD) of 500-525 mg twice daily [3] [2] [4]. Be aware that weakness can have a cumulative effect with prolonged administration [3].
  • Drug-Drug Interactions: Use caution when combining this compound with other agents known to affect the neuromuscular junction (e.g., certain antibiotics, magnesium) [5], as they may exacerbate weakness.
  • Subject Monitoring: For preclinical and clinical studies, implement a proactive monitoring plan that includes regular neurological exams and patient-reported outcomes on fatigue and muscle strength.

Key Takeaways for Your Research

  • Primary Finding: Reversible muscle weakness is a consistent and dose-limiting class effect of this compound.
  • Proposed Mechanism: The toxicity is mediated via postsynaptic neuromuscular junction dysfunction, potentially through inhibition of MuSK or the acetylcholine receptor itself.
  • Confirmatory Methods: The combination of clinical observation with electrophysiological techniques like RNS and SFEMG provides a robust framework for identifying and characterizing this adverse effect in your research.

References

Tandutinib versus midostaurin lestaurtinib FLT3 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors at a Glance

The table below summarizes the core characteristics and inhibitory potency (IC₅₀) of these three inhibitors against FLT3 and other key kinase targets.

Inhibitor Chemical Class Type of Inhibitor Primary Targets (besides FLT3) FLT3-ITD IC₅₀ (nM) FLT3-TKD (D835) IC₅₀ (nM) c-Kit IC₅₀ (nM) PDGFRβ IC₅₀ (nM)
Tandutinib (MLN518) Quinazoline [1] [2] Type II [2] PDGFR, c-Kit [3] [4] 220 - 550 [3] [4] >10,000 [3] 170 [4] 200 [4]
Midostaurin (PKC412) Staurosporine [5] Type I [2] PKC, c-Kit, PDGFR, VEGFR [3] [5] 9.3 [3] 10 [3] Information Missing Information Missing
Lestaurtinib (CEP-701) Indolocarbazole [3] Type I [2] JAK2, TrkA, TrkB, TrkC [3] 8.6 [3] 9.8 [3] Information Missing Information Missing

Key Takeaways from the Data:

  • Potency: Midostaurin and Lestaurtinib demonstrate significantly higher potency against both FLT3-ITD and FLT3-TKD mutations compared to this compound [3].
  • Selectivity: this compound is a Type II inhibitor, binding the inactive conformation of FLT3. This makes it largely ineffective against the common TKD mutation D835, which stabilizes the active conformation [3] [2]. Midostaurin and Lestaurtinib are Type I inhibitors and can target both ITD and TKD mutations [2].
  • Kinase Profile: All three are multi-kinase inhibitors. This compound strongly inhibits c-Kit and PDGFR [4], while Midostaurin has a very broad profile including PKC and VEGFR [5]. Lestaurtinib's notable off-target activity is against JAK2 and Trk kinases [3].

Key Experimental Evidence & Protocols

The quantitative data in the table is primarily derived from cell-based kinase autophosphorylation assays.

1. Cell-Based Receptor Autophosphorylation Assay (for this compound) [4] This methodology is commonly used to evaluate the functional inhibition of receptor tyrosine kinases in a cellular context.

G start Seed cells expressing target kinase (e.g., FLT3) starve Serum-starve cells to quiescence start->starve incubate Incubate with This compound starve->incubate stimulate Stimulate with ligand/cytokine incubate->stimulate lyse Lyse cells and clarify lysate stimulate->lyse capture Capture receptor with specific antibody (ELISA) lyse->capture detect Detect phospho-tyrosine with labeled antibody capture->detect measure Measure signal and calculate IC₅₀ detect->measure

2. Cellular Proliferation and Apoptosis Assays Beyond kinase inhibition, the cytotoxic effects on FLT3-dependent leukemia cell lines are critical.

  • Cell Lines: Experiments often use human leukemia cell lines like MoLM-13 and MoLM-14 (both FLT3-ITD positive), with THP-1 (FLT3-wildtype) as a control [4].
  • Proliferation Assay: Cells are exposed to increasing concentrations of the inhibitor for 3-7 days. Viable cell counts are determined using methods like Trypan blue exclusion [4].
  • Apoptosis Assay: Treated cells are stained with Annexin V-FITC and propidium iodide (PI) followed by flow cytometry to quantify the percentage of cells undergoing apoptosis [4]. For example, this compound (at 10-100 nM) induced significant apoptosis specifically in FLT3-ITD-positive MoLM-14 cells but not in ITD-negative cells [4].

Interpretation Guide for Research Data

When evaluating data for your own research, consider these factors:

  • Informed Model Selection: For studies focused on FLT3-TKD mutations, this compound is not a suitable inhibitor. Midostaurin or Lestaurtinib are better choices [3] [2].
  • Mechanism vs. Efficacy: While this compound is less potent in biochemical assays, it has shown efficacy in vivo. Oral administration significantly increased survival in mouse models bearing FLT3-ITD-positive leukemia cells [4]. This highlights the role of pharmacokinetics and off-target effects.
  • Clinical Translation Correlates with Preclinical Data: The higher potency and broader mutation coverage of Midostaurin translated into clinical success, making it the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [6].

References

Tandutinib specificity profile other tyrosine kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib Kinase Inhibition Profile

Feature Description

| Primary Targets | • FMS-like tyrosine kinase 3 (FLT3) [1] [2] [3] • Platelet-derived growth factor receptor (PDGFR) [1] [2] • Proto-oncogene protein c-kit (c-KIT) [1] [2] | | Chemical Class | Quinazoline-based small molecule [2] | | Inhibitor Generation | First-generation FLT3 inhibitor [3] | | Key Characteristic | Lower specificity & weaker inhibitory activity against FLT3 compared to second-generation inhibitors [3] |

Comparison with Other FLT3 Inhibitors

FLT3 inhibitors are categorized by their target selectivity, which informs their clinical use and potential side effects.

Inhibitor Generation Key Characteristics Example Clinical Status
This compound First-generation [3] Multi-kinase inhibitor; lower specificity for FLT3 [3] Development discontinued (e.g., for glioblastoma) [2]
Midostaurin First-generation [3] Multi-kinase inhibitor; approved for use with chemotherapy in FLT3-mutated AML [3] Approved
Gilteritinib Second-generation [3] Improved selectivity for FLT3; approved for relapsed/refractory FLT3-mutated AML [3] Approved
Quizartinib Second-generation [3] Improved selectivity for FLT3 [3] Approved

Key Experimental Data & Protocols

Beyond its intended kinase targets, this compound has been shown to interact with key drug transporters, a property that can significantly influence the efficacy and disposition of co-administered chemotherapeutics.

Interaction with ATP-Binding Cassette (ABC) Transporters
  • Finding 1: Substrate for Efflux Transporters: this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Studies in Caco-2 cells and knockout mice demonstrated that these transporters limit this compound's oral absorption and brain penetration, and contribute to its systemic clearance [4].
  • Finding 2: Inhibitor of Multidrug Resistance Protein 7 (MRP7/ABCC10): this compound can reverse MRP7-mediated multidrug resistance. It significantly enhanced the sensitivity of MRP7-transfected HEK293 cells to paclitaxel and vincristine by increasing intracellular drug accumulation and inhibiting the efflux function of MRP7, without affecting its protein expression levels [5].
Detailed Experimental Methodology

The following diagram outlines the core experimental workflow used to establish this compound's interaction with the MRP7 transporter [5]:

G start 1. Establish Resistant Cell Line a 2. Cytotoxicity Assay (MTT) start->a b 3. Drug Accumulation Assay a->b c 4. Drug Efflux Assay b->c d 5. Protein Expression Analysis (Western Blot) c->d conclusion Conclusion: this compound reverses MRP7-mediated MDR d->conclusion

Key Experimental Steps [5]:

  • Cell Culture: Use of MRP7-transfected HEK293 cells and empty vector-transfected control cells.
  • Cytotoxicity Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of anticancer drugs (e.g., paclitaxel) with and without non-toxic concentrations of this compound for 72 hours. Cell viability is measured via colorimetric change.
  • Drug Accumulation/Efflux: Intracellular concentration of a radioactive substrate (e.g., [³H]-paclitaxel) is measured in the presence or absence of this compound to assess its effect on transporter function.
  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody against MRP7 to check if the reversal effect is due to changes in transporter expression.

Research Implications

  • Overcoming Drug Resistance: The ability of this compound to inhibit MRP7 suggests its potential as a combination therapy agent to re-sensitize resistant cancers to conventional chemotherapy [5].
  • Pharmacokinetic Considerations: As a substrate for P-gp and BCRP, this compound's distribution (especially to sanctuary sites like the brain) and oral bioavailability could be enhanced by co-administering efflux pump inhibitors [4].

References

Tandutinib response rates FLT3-ITD versus wild-type AML

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib Response in FLT3-ITD vs. Wild-Type AML

The core finding from early clinical trials is that this compound demonstrated antileukemic activity exclusively in patients with FLT3-ITD mutated AML, with no such activity observed in patients with wild-type FLT3 [1] [2] [3].

The table below summarizes the key efficacy data from a Phase 1 trial:

Patient Population Number of Evaluable Patients Reported Antileukemic Activity
FLT3-ITD Mutated AML 5 2 patients showed evidence of antileukemic activity, with decreases in both peripheral blood and bone marrow blasts [1] [2].
Wild-Type FLT3 AML Not explicitly stated No objective complete or partial remissions were reported in the study. Antileukemic activity was only noted in the FLT3-ITD mutated subgroup [1] [2].

Detailed Experimental Protocols

The data above was generated through the following methodologies:

  • Clinical Trial Design: This was a Phase I, open-label, dose-escalation study conducted in 40 patients with either AML or high-risk myelodysplastic syndrome (MDS) [1] [2].
  • Patient Eligibility: The trial enrolled patients with relapsed/refractory AML or newly diagnosed AML who were not candidates for standard chemotherapy. FLT3-ITD mutation was not required for participation [2].
  • Dosing: this compound was administered orally twice daily at doses ranging from 50 mg to 700 mg. The maximum tolerated dose (MTD) was established at 525 mg twice daily [1] [2].
  • FLT3 Genotyping: The FLT3-ITD mutation status of leukemic blasts was determined using polymerase chain reaction (PCR) amplification of genomic DNA extracted from patient blood or bone marrow samples [2].
  • Efficacy Assessment: Treatment efficacy was evaluated using:
    • Blood Counts: Serial complete blood counts to monitor peripheral blast levels.
    • Bone Marrow Biopsy: Bone marrow aspiration and biopsy were performed after the first 28 days of therapy to assess blast percentage and cellularity [2].
    • Response Criteria: Disease response was assessed according to the International Working Group criteria [2].
  • Pharmacodynamic Assessment: Western blot analysis was performed on circulating leukemic blasts, confirming that this compound effectively inhibited phosphorylation of FLT3, demonstrating target engagement [1] [2].

FLT3-ITD Signaling and this compound Inhibition

The following diagram illustrates the mechanism of FLT3-ITD driven leukemia and how this compound acts, which explains its selective activity.

G cluster_normal Normal / Wild-Type FLT3 Signaling cluster_mutant FLT3-ITD Mutated Signaling cluster_inhibit This compound Mechanism of Action FL FLT3 Ligand (FL) FLT3_WT Wild-Type FLT3 Receptor (Inactive State) FL->FLT3_WT Dimer Receptor Dimerization & Auto-phosphorylation FLT3_WT->Dimer Ligand-Dependent FLT3_ITD FLT3-ITD Mutant Receptor (Constitutively Active) FLT3_ITD->Dimer Ligand-Independent Pathways Activation of Pro-Survival & Proliferation Pathways (PI3K/AKT, RAS/MAPK, JAK/STAT) Dimer->Pathways Dimer->Pathways Outcome Uncontrolled Leukemic Cell Proliferation & Survival Pathways->Outcome This compound This compound (MLN518) Inhibition Inhibition of FLT3 Phosphorylation This compound->Inhibition Inhibition->Dimer BlockedPath Proliferation Signal Blocked Inhibition->BlockedPath BlockedPath->Outcome Invis

Interpretation and Clinical Context

  • Proof of Concept: The data served as an important early clinical proof-of-concept that targeted inhibition of mutant FLT3 could produce an antileukemic effect [1] [2].
  • Limited Efficacy as Monotherapy: Despite this, the effect was modest, with no complete remissions observed in the initial Phase I trial. This highlighted the challenge of achieving deep, durable responses with this compound monotherapy [1] [3].
  • Synergy with Chemotherapy: Preclinical studies suggested this compound's effect could be enhanced when combined with standard chemotherapy agents like cytarabine and daunorubicin, showing synergistic killing of FLT3-ITD mutant cells [3].
  • Safety Profile: The principal dose-limiting toxicity was reversible generalized muscle weakness and fatigue. The maximum tolerated dose was set at 525 mg twice daily [1] [2].

Research Guidance and Next Steps

The search indicates that this compound was an important first-generation FLT3 inhibitor but its clinical development in AML appears limited compared to newer agents.

  • For a contemporary comparison, you would need to investigate the performance of second-generation FLT3 inhibitors like Gilteritinib and Quizartinib, which have shown improved efficacy and are now approved for clinical use [4] [5].
  • To find more recent data on this compound, I suggest searching clinical trial registries (like ClinicalTrials.gov) using the identifier NCT00052598 or the compound names MLN518 and CT53518.

References

Tandutinib progression-free survival glioblastoma phase II results

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes of Tandutinib in Glioblastoma

Trial Description Patient Population Key Efficacy Results Key Safety Findings Conclusion & Reference
Monotherapy Recurrent Glioblastoma (n=30 in Phase II) PFS6: 13% (Trial stopped at interim analysis for lack of efficacy) [1] Not specified in detail; Maximum Tolerated Dose (MTD) was 600 mg twice daily [1] Lack of efficacy in unselected patient population [1]

| Combination with Bevacizumab | Recurrent, Bevacizumab-naive Glioblastoma (n=41) | PFS6: 23% Median PFS: 4.1 months Median OS: 11 months [2] | Common Grade ≥3 Toxicities: Hypertension (17.1%), muscle weakness (17.1%), lymphopenia (14.6%), hypophosphatemia (9.8%) [2] | Efficacy similar to bevacizumab monotherapy but with greater toxicity [2] |

Experimental Protocols from Key Studies

For your team's reference, here are the methodologies used in the trials and related preclinical research.

  • Clinical Trial Protocol (Monotherapy & Combination) [1] [2]

    • Study Design: Phase I/II trials for recurrent glioblastoma. The Phase I portion established the Maximum Tolerated Dose (MTD) of 600 mg twice daily for the monotherapy study [1]. In the combination study, this compound was dosed at 500 mg twice daily [2].
    • Patient Administration: this compound was administered orally. In the combination trial, patients received this compound monotherapy for 14 days, after which bevacizumab (10 mg/kg) was added and infused every two weeks [2].
    • Primary Endpoint: Progression-Free Survival at 6 months (PFS6). The studies were powered to detect an improvement in PFS6 from a historical benchmark (e.g., 30% for bevacizumab) to a higher target (e.g., 50%) [1] [2].
    • Response Assessment: Tumor response was evaluated according to Response Assessment in Neuro-Oncology (RANO) criteria via MRI scans [2].
  • Preclinical Mechanistic Study (In Vitro) [3]

    • Cell Lines: Human colon cancer cells (e.g., HCT116, HT-29) and normal colonic epithelial cells (FHC).
    • Proliferation Assay: Cells were treated with increasing doses of this compound (0–50 µM). Cell proliferation was analyzed using a hexosaminidase assay.
    • Apoptosis Assay: Caspase-3/7 activity was measured using a commercial homogeneous assay kit to quantify apoptosis induction.
    • Colony Formation Assay: Cells were treated with this compound (25 µM) for 48 hours, then allowed to grow for 10 more days before colonies were stained and counted.
    • Molecular Analysis: Western blotting was used to assess the inhibition of phosphorylation of c-Kit, Akt, mTOR, and p70S6 Kinase.

This compound's Mechanism of Action and Signaling Pathways

This compound is an oral inhibitor of type III receptor tyrosine kinases, primarily targeting PDGFR-β, FLT3, and c-Kit [1] [4] [5]. In glioblastoma, the rationale was to disrupt tumor growth and angiogenesis by inhibiting PDGFR signaling, which is expressed on endothelial cells in glioblastoma [1]. Preclinical studies in other cancers showed that this compound inhibits the Akt/mTOR signaling pathway, leading to reduced proliferation and increased apoptosis [3].

The diagram below illustrates the key signaling pathways targeted by this compound and the consequential cellular effects.

G cluster_Receptors Inhibited Receptors cluster_Downstream Inhibited Downstream Signaling cluster_Promoted Promoted Outcomes cluster_Inhibited Inhibited Outcomes This compound This compound PDGFR PDGFR-β This compound->PDGFR Inhibits FLT3 FLT3 This compound->FLT3 Inhibits cKit c-Kit This compound->cKit Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CycleArrest Cell Cycle Arrest This compound->CycleArrest Induces Akt Akt PDGFR->Akt Activates Angio Angiogenesis PDGFR->Angio Promotes FLT3->Akt Activates cKit->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes p70S6K p70S6K mTOR->p70S6K Activates Prolif Cell Proliferation p70S6K->Prolif Promotes

This compound's Mechanism of Action and Cellular Effects

Research Implications and Future Directions

The clinical data suggests several considerations for future drug development:

  • Patient Selection: The phase II monotherapy trial was not enriched for patients with PDGF pathway alterations [1]. Future studies could explore biomarkers to identify a patient subpopulation more likely to respond.
  • Drug Delivery Challenge: Despite achieving high tumor-to-plasma concentration ratios (mean of 13.1:1) [1], efficacy was limited. This underscores the challenge of drug delivery and distribution within the tumor microenvironment in glioblastoma.
  • Novel Delivery Systems: Promising preclinical research explores esterase-responsive prodrug nanoparticles of this compound. These nanoparticles, designed for optimized size and active targeting, have shown improved intracranial delivery and efficacy in mouse models of glioblastoma, suggesting a potential path to reviving the therapeutic application of this compound [6].

References

Tandutinib plasma concentrations achieved clinical trial subjects

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib Plasma Concentrations and PK Parameters

Parameter Value / Range Context / Dose
Steady-State Plasma Concentration 1000 - 3000 ng/mL Achieved at the Maximum Tolerated Dose (MTD) of 525 mg twice daily [1] [2].
Time to Steady-State > 1 week Plasma concentrations required over one week of continuous twice-daily dosing to reach steady-state due to slow elimination [1] [2].
Analytical Method for Quantification LC-MS/MS Method used for precise measurement of this compound concentration in biological matrices like plasma [3].

| Reported Metabolic Stability (in vitro)| - Half-life (t₁/₂): 29.0 minutes

  • Intrinsic Clearance (CLᵢₙₜ): 22.03 µL/min/mg | Measured in Human Liver Microsomes; indicates a moderate extraction ratio and potential for good in vivo bioavailability [3]. |

Detailed Clinical Trial Context and Methodology

The foundational data on this compound's plasma concentrations come from a phase I dose-escalation trial involving 40 patients with Acute Myelogenous Leukemia (AML) or high-risk myelodysplastic syndrome (MDS) [1] [2].

  • Dosing and Dose-Limiting Toxicity (DLT): The trial tested doses from 50 mg to 700 mg twice daily. The principal DLTs were reversible generalized muscular weakness and fatigue, observed at the 525 mg and 700 mg doses. The Maximum Tolerated Dose (MTD) was established at 525 mg twice daily [1] [2].
  • Pharmacokinetic Profile: The characterizing feature of this compound's pharmacokinetics was its slow elimination, which led to a long time to reach steady-state concentrations [1] [2].
  • Bioanalytical Method: A specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been validated for quantifying this compound in complex biological matrices. This method uses a simple isocratic elution and multiple reaction monitoring (MRM) for high specificity, with a linear range of 5–500 ng/mL and a limit of quantification of 3.8 ng/mL [3].

Experimental Protocol for Plasma Concentration Analysis

For your reference, here is a summary of the core experimental workflow used to determine this compound metabolic stability and concentrations, which underpins the understanding of its pharmacokinetic profile.

workflow start Sample Preparation step1 Incubation with Human Liver Microsomes (HLM) start->step1 step2 Reaction Termination at Time Intervals step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Analysis & Parameter Calculation step3->step4 end PK Parameters: CLint and t1/2 step4->end

The corresponding steps are:

  • Incubation: this compound is incubated with a pooled system of Human Liver Microsomes (HLMs) in the presence of NADPH, which provides the enzymes and co-factors for metabolic reactions [3].
  • Sampling: The reaction mixture is sampled at predetermined time intervals (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped to prevent further metabolism [3].
  • Quantification: The concentration of the parent drug (this compound) remaining at each time point is accurately measured using the validated LC-MS/MS method [3].
  • Calculation: The natural logarithm of the remaining this compound concentration is plotted against time. The slope of the linear regression is used to calculate the in vitro half-life, which in turn is used to calculate the intrinsic clearance [3].

References

Tandutinib vascular disruption versus normalization biomarker changes

Author: Smolecule Technical Support Team. Date: February 2026

Tandutinib at a Glance

This compound (MLN518) is an oral, small-molecule inhibitor that primarily targets several type III receptor tyrosine kinases. The table below summarizes its key characteristics based on the search results [1] [2].

Attribute Description
Primary Targets FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT [1] [2].
Primary Indications (Under Investigation) Acute Myelogenous Leukemia (AML), high-risk Myelodysplastic Syndrome (MDS), Glioblastoma [1] [2].
Key Finding in AML/MDS Phase I Trial Evidence of antileukemic activity in 2 out of 5 evaluable patients with FLT3-ITD mutations; dose-limiting toxicity was reversible generalized muscle weakness [2].
Key Finding in Glioblastoma Trial Used in combination with bevacizumab; a notable side effect was muscle weakness, with some patients showing a decremental response on repetitive nerve stimulation, suggesting neuromuscular junction toxicity [1].

Vascular Normalization vs. Disruption

While the search results do not directly document this compound's effect on vasculature, they explain the key concepts of vascular normalization and the role of its targets.

  • The Concept of Vascular Normalization: Abnormal, leaky tumor blood vessels can hinder therapy delivery and create a hostile microenvironment. Vascular normalization is a strategy to correct these abnormalities, improving blood perfusion and enhancing the effectiveness of other treatments, such as immunotherapy [3]. This is often achieved by inhibiting pro-angiogenic factors.
  • Role of PDGFR Inhibition: PDGFR signaling plays a crucial role in the maturation and stability of new blood vessels by recruiting supporting cells like pericytes [3]. As a PDGFR inhibitor, this compound could theoretically contribute to vascular normalization by preventing pericyte coverage, potentially making the vasculature more organized and less leaky. However, specific experimental data confirming this mechanism for this compound is not available in the search results.

Pathways and Workflow Diagram

The following diagram illustrates the primary known signaling pathway of this compound and the general workflow for evaluating its effects, based on the information gathered.

This compound This compound TK1 FLT3 This compound->TK1 Inhibits TK2 PDGFR This compound->TK2 Inhibits TK3 c-KIT This compound->TK3 Inhibits Downstream Downstream Signaling (e.g., Cell Proliferation & Survival) TK1->Downstream TK2->Downstream TK3->Downstream BiologicalEffect Biological Effect Downstream->BiologicalEffect

References

Tandutinib selectivity type III receptor tyrosine kinases

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data and Protocols

To support the data in the table, here is a summary of key experimental findings and the methodologies used to obtain them.

Experimental Aspect Details from Literature
Cellular Proliferation Assay HCT116, HT-29, and SW480 colon cancer cells were treated with Tandutinib (0-50 µM). Cell proliferation was analyzed using a hexosaminidase assay, showing significant inhibition [1].
Colony Formation Assay Cells were treated with this compound (25 µM) for 48 hours, then grown in drug-free medium for 10 days. Colonies were fixed, stained with Crystal Violet, and counted, demonstrating reduced colony formation ability [1].
Apoptosis Analysis Caspase 3/7 activity was measured using the Apo-one Homogeneous Caspase-3/7 Assay kit. This compound treatment increased caspase activity and the Bax/Bcl2 ratio, indicating apoptosis induction [1].
Western Blot Analysis Used to detect phosphorylation levels of c-Kit, Akt, mTOR, and p70S6K in cell lines and xenograft tissues, confirming pathway inhibition [1] [2].
In Vivo Xenograft Model Intraperitoneal administration of this compound significantly suppressed colon cancer tumor growth in mice. Tumor tissues showed reduced CD31 (angiogenesis marker), COX-2, and VEGF [1].

Mechanism of Action and Signaling Pathway

This compound acts as a competitive ATP-binding site inhibitor, suppressing the kinase activity of FLT3, c-KIT, and PDGFR [2]. This inhibition blocks crucial downstream pro-survival and proliferation pathways, primarily the PI3K/Akt/mTOR and MAPK signaling cascades [1] [3]. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.

architecture FL FLT3 Ligand (FL) FLT3 FLT3 Receptor (Type III RTK) FL->FLT3 Binds Downstream Downstream Pathways (PI3K/AKT/mTOR & MAPK) FLT3->Downstream Activates Mut FLT3-ITD Mutation Mut->FLT3 Constitutively Activates This compound This compound (MLN518) This compound->FLT3 Inhibits Phosphorylation Effects Cellular Effects (Proliferation, Survival) Downstream->Effects

Comparison with Other FLT3 Inhibitors

This compound is one of several FLT3 inhibitors developed. Its profile differs from other agents in terms of selectivity and binding.

Inhibitor Primary Targets Type Key Clinical Note
This compound FLT3, PDGFR, c-KIT [4] [2] Type II [5] Development in AML discontinued [6].
Midostaurin (PKC412) FLT3, c-KIT, PDGFR, VEGFR, PKC [4] [3] Type I [5] FDA-approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [4].
Gilteritinib FLT3, AXL, ALK [5] Type I [5] FDA-approved as monotherapy for relapsed/refractory FLT3-mutated AML [6].
Quizartinib FLT3, c-KIT [5] Type II [5] A next-generation, highly potent and selective FLT3 inhibitor [3].

Clinical Trial and Safety Profile

A Phase I clinical trial helped establish the initial safety and tolerability profile of this compound [2].

  • Dose-Limiting Toxicities (DLTs): The principal DLTs were reversible generalized muscular weakness and fatigue, occurring at doses of 525 mg and 700 mg twice daily [2].
  • Other Adverse Events: Common manageable toxicities included nausea, vomiting, and less frequently, diarrhea. Myelosuppression was not a prominent feature [4] [2].
  • Neuromuscular Junction Toxicity: Cases of muscle weakness with electrophysiological abnormalities consistent with impaired neuromuscular transmission have been reported, though the exact mechanism is unclear [4].
  • Maximum Tolerated Dose (MTD): The Phase I trial established 525 mg twice daily as the MTD [2].

Research Considerations

For researchers and drug development professionals, the following points are worth noting:

  • Broadening Application: While developed for AML, preclinical evidence shows this compound can also inhibit colon cancer growth and angiogenesis by targeting the c-Kit/Akt/mTOR axis, suggesting potential utility in solid tumors [1].
  • Differentiation from Newer Agents: As a first-generation inhibitor, this compound's development was halted. Its profile is useful for understanding the evolution toward more potent and selective FLT3 inhibitors like Gilteritinib and for designing novel therapeutic modalities like PROTACs [6] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

562.32675384 Da

Monoisotopic Mass

562.32675384 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E1IO3ICJ9A

Drug Indication

Investigated for use/treatment in leukemia (myeloid).

Pharmacology

MLN518 is a novel quinazoline-based small molecule inhibitor of the FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR) tyrosine kinases with that has been shown to have great efficacy in murine models of FLT3 ITD-positive leukemia. Experiments with mice demonstrate that at effective concentrations, MLN518 has mild toxicity toward normal hematopoiesis for FLT3 ITD-positive leukemia. MLN518 has also been shown to preferentially inhibit the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with AML, without significantly affecting colony formation by normal human progenitor cells.
Tandutinib is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. Tandutinib inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.

Mechanism of Action

MLN518 inhibits tyrosine kinases; Specifically, it is selective for FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR).

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

387867-13-2

Wikipedia

MLN-518
Tandutini

Dates

Last modified: 08-15-2023
DeAngelo DJ, Stone RM, Heaney ML, Nimer SD, Paquette RL, Klisovic RB, Caligiuri MA, Cooper MR, Lecerf JM, Karol MD, Sheng S, Holford N, Curtin PT, Druker BJ, Heinrich MC: Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics. Blood. 2006 Dec 1;108(12):3674-81. Epub 2006 Aug 10. [PMID:16902153]
Kiyoi H: [The present status of, and problems with the development of FLT3 kinase inhibitors]. Rinsho Ketsueki. 2006 Apr;47(4):270-7. [PMID:16715961]
Kiyoi H: [Possibility of targeting FLT3 kinase for the treatment of leukemia]. Rinsho Ketsueki. 2005 Mar;46(3):187-97. [PMID:16447713]
Griswold IJ, Shen LJ, La Rosee P, Demehri S, Heinrich MC, Braziel RM, McGreevey L, Haley AD, Giese N, Druker BJ, Deininger MW: Effects of MLN518, a dual FLT3 and KIT inhibitor, on normal and malignant hematopoiesis. Blood. 2004 Nov 1;104(9):2912-8. Epub 2004 Jul 8. [PMID:15242881]
Brownlow N, Vaid M, Dibb NJ: Tandutinib inhibits FMS receptor signalling, and macrophage and osteoclast formation in vitro. Leukemia. 2008 Jul;22(7):1452-3. doi: 10.1038/sj.leu.2405085. Epub 2008 Jan 10. [PMID:18185521]

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